molecular formula C8H4Cl2N2 B019096 2,7-Dichloro-1,8-naphthyridine CAS No. 55243-02-2

2,7-Dichloro-1,8-naphthyridine

Cat. No.: B019096
CAS No.: 55243-02-2
M. Wt: 199.03 g/mol
InChI Key: BCTQOZWTYDPEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dichloro-1,8-naphthyridine is a useful research compound. Its molecular formula is C8H4Cl2N2 and its molecular weight is 199.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dichloro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTQOZWTYDPEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447654
Record name 2,7-dichloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55243-02-2
Record name 2,7-dichloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,7-Dichloro-1,8-naphthyridine synthesis from 1,8-naphthyridine-2,7(1H,8H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,7-dichloro-1,8-naphthyridine from its precursor, 1,8-naphthyridine-2,7(1H,8H)-dione. This conversion is a critical step in the development of various pharmaceutical compounds, as the resulting dichloro-derivative serves as a versatile intermediate for further molecular elaboration.[1] This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a visual representation of the chemical transformation.

Core Synthesis and Reaction Parameters

The conversion of 1,8-naphthyridine-2,7(1H,8H)-dione to this compound is typically achieved through a chlorination reaction. A common and effective method involves the use of a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[2][3] This combination of reagents serves as a potent chlorinating agent, capable of converting the hydroxyl groups of the dione into chlorides.[3]

The reaction is generally performed under reflux conditions to ensure the reaction proceeds to completion.[2] The use of both PCl₅ and POCl₃ is advantageous; while POCl₃ can act as a chlorinating agent, the addition of PCl₅ enhances the reaction's efficacy.[3]

Below is a summary of the quantitative data for a representative synthesis:

ParameterValueUnit
Starting Material1,8-Naphthyridine-2,7(1H,8H)-dione-
Reagent 1Phosphorus pentachloride (PCl₅)3.00 g (14.40 mmol)
Reagent 2Phosphorus oxychloride (POCl₃)2.57 g (16.76 mmol)
Reaction Time6hours
Reaction ConditionReflux-
Product Yield1.00 g (5.08 mmol)74%

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 1,8-naphthyridine-2,7(1H,8H)-dione.[2]

Materials:

  • 1,8-Naphthyridine-2,7(1H,8H)-dione (1.10 g, 6.79 mmol)

  • Phosphorus pentachloride (3.00 g, 14.40 mmol)

  • Phosphorus oxychloride (2.57 g, 16.76 mmol)

  • Crushed ice

  • Sodium carbonate

  • Acetone

Procedure:

  • A mixture of 1,8-naphthyridine-2,7(1H,8H)-dione, phosphorus pentachloride, and phosphorus oxychloride is heated to reflux for 6 hours.[2]

  • After the reflux period, the reaction mixture is carefully poured over crushed ice.[2]

  • The solution is then neutralized by the addition of sodium carbonate until a pH of 8 is reached.[2]

  • The resulting brown precipitate is collected by filtration.[2]

  • The crude product is purified by recrystallization from acetone to yield this compound as a pale yellow powder.[2]

Reaction Pathway

The chemical transformation from the starting material to the final product is illustrated in the diagram below.

SynthesisReaction cluster_start Starting Material cluster_reagents Reagents cluster_product Product start_material 1,8-Naphthyridine-2,7(1H,8H)-dione reagents PCl₅, POCl₃ Reflux, 6h product This compound reagents->product Chlorination

Caption: Synthesis of this compound.

References

An In-Depth Technical Guide to 2,7-Dichloro-1,8-naphthyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,7-dichloro-1,8-naphthyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutic agents.

Core Compound Data

This compound is a chlorinated derivative of the 1,8-naphthyridine scaffold. Its chemical structure and key identifiers are summarized below.

ParameterValueReference
CAS Number 55243-02-2
Molecular Formula C₈H₄Cl₂N₂
Molecular Weight 199.04 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC(=NC2=C1C=CC(=N2)Cl)Cl

Synthesis of this compound

The synthesis of this compound is a critical process for its subsequent use in research and development. A common and effective method involves the chlorination of 1,8-naphthyridine-2,7-diol.

Experimental Protocol: Chlorination of 1,8-Naphthyridine-2,7-diol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

  • 1,8-Naphthyridine-2,7-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment for reflux and extraction

Procedure:

  • A mixture of 1,8-naphthyridine-2,7-diol and phosphorus oxychloride is prepared in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of N,N-dimethylformamide is added to the mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The excess phosphorus oxychloride is carefully quenched by slowly pouring the mixture onto crushed ice.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Organic Synthesis

The 1,8-naphthyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of 1,8-naphthyridine have demonstrated a wide range of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

This compound serves as a versatile starting material for the synthesis of a diverse library of substituted 1,8-naphthyridine derivatives. The two chlorine atoms at the 2 and 7 positions are susceptible to nucleophilic substitution and are ideal handles for cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the introduction of various aryl, heteroaryl, and alkyl groups, enabling extensive structure-activity relationship (SAR) studies.

Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The following is a representative protocol for the synthesis of 2,7-diaryl-1,8-naphthyridines from this compound.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

  • Triphenylphosphine (PPh₃) (ligand)

  • Potassium carbonate (K₂CO₃) (base)

  • 1,4-Dioxane and water (solvent mixture)

  • Standard inert atmosphere Schlenk line or glovebox techniques

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add the degassed solvent mixture of 1,4-dioxane and water.

  • The reaction mixture is heated to reflux for a specified period, typically monitored by TLC or LC-MS for completion.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2,7-diaryl-1,8-naphthyridine.

Signaling Pathway Modulation by 1,8-Naphthyridine Derivatives

Derivatives of 1,8-naphthyridine have been shown to modulate key signaling pathways implicated in disease. For instance, certain 1,8-naphthyridine-based compounds have been investigated for their anti-inflammatory effects through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->MyD88

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by a 1,8-naphthyridine derivative.

Synthetic and Functionalization Workflow

The general workflow for the utilization of this compound in the synthesis of functionalized derivatives is a multi-step process that begins with the creation of the core scaffold.

Synthesis_Workflow Start Starting Materials (e.g., 2-aminopyridine derivatives) Synthesis_Diol Synthesis of 1,8-Naphthyridine-2,7-diol Start->Synthesis_Diol Chlorination Chlorination with POCl₃ Synthesis_Diol->Chlorination Core_Compound This compound Chlorination->Core_Compound Functionalization Functionalization Reaction (e.g., Suzuki-Miyaura Coupling) Core_Compound->Functionalization Derivatives Diverse Library of 1,8-Naphthyridine Derivatives Functionalization->Derivatives Screening Biological Screening and SAR Studies Derivatives->Screening

Caption: General workflow for the synthesis and functionalization of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its chlorine substituents make it an essential tool for medicinal chemists and materials scientists. The ability to readily generate diverse libraries of 1,8-naphthyridine derivatives through established synthetic protocols, such as the Suzuki-Miyaura reaction, will continue to drive the discovery of novel compounds with significant therapeutic potential. This guide provides a foundational understanding for researchers looking to leverage the unique properties of this important heterocyclic compound.

Spectroscopic Profile of 2,7-Dichloro-1,8-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,7-dichloro-1,8-naphthyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers and professionals requiring detailed spectroscopic information and standardized experimental protocols for the characterization of this compound.

Molecular Structure and Properties

This compound possesses a rigid, planar naphthyridine core with chlorine atoms at the 2 and 7 positions. These reactive sites are amenable to a variety of cross-coupling reactions, making this compound a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.

Molecular Formula: C₈H₄Cl₂N₂ Molecular Weight: 199.04 g/mol CAS Number: 55243-02-2

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structural Framework IR Infrared (IR) Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Isotopic Pattern Data_Analysis Data Analysis and Peak Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report/ Whitepaper

The Chemical Reactivity of 2,7-Dichloro-1,8-naphthyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthetic Versatility of a Privileged Heterocyclic Scaffold

The 2,7-dichloro-1,8-naphthyridine core is a valuable and highly versatile building block in medicinal chemistry and materials science. The strategic placement of two reactive chlorine atoms on the electron-deficient 1,8-naphthyridine ring system allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the chemical reactivity of the chlorine atoms in this compound, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols for key transformations are provided, and quantitative data are summarized for comparative analysis.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms at the C2 and C7 positions of this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental to the synthesis of complex substituted 1,8-naphthyridine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling this compound with organoboron reagents. This reaction allows for the introduction of aryl, heteroaryl, and vinyl substituents at the 2 and 7 positions.[1] The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095 (di-substituted)[2]
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane11092 (di-substituted)[3]
3Pyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O10085 (di-substituted)[2]
4Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8088 (di-substituted)[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Di-substitution

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane or toluene), the boronic acid or ester (2.2-2.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%) are added. An aqueous solution of a base (e.g., K₃PO₄ or Cs₂CO₃, 3.0-4.0 equiv.) is then added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for several hours until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Aryl-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Aryl-Pd(II)-Ar'(L2)->Ar-Ar' Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination and Amidation

The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[5] This reaction can be applied to this compound to introduce primary and secondary amines, as well as amides, at the 2 and 7 positions.

Quantitative Data for Buchwald-Hartwig Amination and Amidation

EntryAmine/AmideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
1MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene11090 (di-substituted)[6]
2AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuDioxane10088 (di-substituted)[3]
3BenzamidePd(OAc)₂ (5)Xantphos (10)K₂CO₃1,4-Dioxane12075 (di-substituted)[6]
4Acetamide (0.9 equiv.)Pd(OAc)₂ (5)Xantphos (10)K₂CO₃1,4-Dioxane12042 (mono-substituted)[6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Diamination

In an oven-dried Schlenk tube, this compound (1.0 mmol), the amine (2.2-2.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos or XPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.5-3.0 equiv.) are combined. The tube is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated with stirring for the specified time and temperature. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The product is purified by column chromatography.[7]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Aryl-Pd(II)-NR'R''(L2) Aryl-Pd(II)-NR'R''(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (R'R''NH, Base) Aryl-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Aryl-Pd(II)-NR'R''(L2)->Ar-NR'R'' Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[8] This reaction provides a direct route to 2,7-dialkynyl-1,8-naphthyridines, which are valuable precursors for more complex molecular architectures.

Quantitative Data for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF6591 (di-substituted)[9]
2TrimethylsilylacetylenePd(PPh₃)₄ (5)10DIPAToluene8085 (di-substituted)[8]
31-HexynePd(OAc)₂ (2)5piperidineDMF9089 (di-substituted)[10]

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (4-10 mol%), and an amine base (e.g., triethylamine or diisopropylamine) are added. The terminal alkyne (2.2-2.5 equiv.) is then added, and the mixture is stirred under an inert atmosphere at the appropriate temperature until the reaction is complete. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentration. The crude product is purified by column chromatography.[9]

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[11] This reaction is tolerant of a wide variety of functional groups and can be used to introduce alkyl, vinyl, and aryl groups onto the 1,8-naphthyridine core.

Quantitative Data for Stille Coupling

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Yield (%)Reference
1Tributyl(phenyl)tinPd(PPh₃)₄ (5)-Toluene11082 (di-substituted)[12]
2Tributyl(vinyl)tinPd₂(dba)₃ (2)P(o-tol)₃ (8)THF9087 (di-substituted)[13]
32-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (3)-DMF10079 (di-substituted)[11]

Experimental Protocol: General Procedure for Stille Coupling

A mixture of this compound (1.0 mmol), the organostannane (2.2-2.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent (e.g., toluene or THF) is heated under an inert atmosphere. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.[11]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,8-naphthyridine ring system facilitates nucleophilic aromatic substitution (SNAr) of the chlorine atoms. This allows for the direct introduction of a variety of nucleophiles without the need for a metal catalyst.

Diagram: General Workflow for Nucleophilic Aromatic Substitution

SNAr_Workflow cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification Start This compound + Nucleophile + Base (optional) Heating Heating in a suitable solvent (e.g., DMF, EtOH, or neat) Start->Heating Workup Quenching, Extraction, and Washing Heating->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 2,7-Disubstituted-1,8-naphthyridine Purification->Product

Caption: A generalized experimental workflow for SNAr reactions.

Amination

Direct reaction with primary and secondary amines, often at elevated temperatures, can lead to the corresponding 2,7-diamino-1,8-naphthyridine derivatives.

Quantitative Data for Nucleophilic Amination

EntryAmineSolventTemp. (°C)Time (h)Yield (%)Reference
1BenzylamineNeat120650 (mono-substituted)[14]
24-MethoxybenzylamineNeat1501285 (di-substituted)[15]
3Hydrazine hydrateEthanol80592 (di-hydrazinyl)[16]

Experimental Protocol: Synthesis of 2-Amino-7-benzylamino-1,8-naphthyridine

A suspension of 2-amino-7-chloro-1,8-naphthyridine (1.0 mmol) in distilled benzylamine (excess) is heated at 120 °C for 6 hours.[14] After cooling, the resulting solid is washed with water and then acetone and air-dried. The crude product is recrystallized from methanol to afford the pure product.[14]

Other Nucleophilic Substitutions

Other nucleophiles, such as alkoxides and azides, can also displace the chlorine atoms of this compound.

Quantitative Data for Other Nucleophilic Substitutions

EntryNucleophileSolventTemp. (°C)Time (h)Yield (%)Reference
1Sodium methoxideMethanol80490 (di-methoxy, on a related substrate)[16]
2Sodium azideDMF60495 (mono-azido, on a related substrate)[16]

Experimental Protocol: Synthesis of 2-Amino-7-azido-1,8-naphthyridine

To a stirred solution of 2-amino-7-chloro-1,8-naphthyridine (2.22 mmol) in dry DMF (5 mL), sodium azide (4.44 mmol) is added. The mixture is stirred for 4 hours at 60 °C. The precipitated sodium chloride is filtered off, and the DMF is removed from the filtrate under reduced pressure. The resulting solid is washed with water and air-dried to give the product.[16]

Regioselectivity in Mono-substitution Reactions

Achieving selective mono-substitution of this compound can be challenging but is achievable under carefully controlled conditions. Generally, the reaction of one equivalent of a nucleophile or coupling partner can lead to a mixture of the mono-substituted product, the di-substituted product, and unreacted starting material.

For palladium-catalyzed amidation, using a slight deficiency of the amide (0.9 equivalents) has been shown to favor the formation of the mono-amido product, although isolated yields can be moderate due to purification challenges.[6] The inherent electronic properties of the 1,8-naphthyridine ring system, where the C2 and C7 positions are electronically similar, contribute to the difficulty in achieving high regioselectivity. Further studies are needed to fully elucidate the factors governing the relative reactivity of the two chlorine atoms.

Conclusion

This compound is a versatile scaffold that undergoes a wide range of chemical transformations at its two chlorine atoms. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, provide efficient routes to a vast array of C-C and C-N bonded derivatives. Additionally, the susceptibility of the chloro-substituents to nucleophilic aromatic substitution allows for the direct introduction of various functional groups. The ability to perform these transformations in a controlled manner, including the potential for regioselective mono-functionalization, underscores the importance of this compound as a key building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols for researchers and scientists working with this valuable heterocyclic core.

References

2,7-Dichloro-1,8-naphthyridine as a versatile building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dichloro-1,8-naphthyridine is a versatile heterocyclic compound that has garnered significant attention as a key building block in the synthesis of a wide array of complex organic molecules. Its unique structural framework, featuring a nitrogen-containing bicyclic system with reactive chlorine atoms at the 2 and 7 positions, makes it an ideal starting material for the construction of novel compounds with diverse applications, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

This compound presents as a pale yellow powder.[1] A summary of its key physical and spectroscopic properties is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₄Cl₂N₂--INVALID-LINK--
Molecular Weight 199.04 g/mol --INVALID-LINK--
Appearance Pale yellow powder[1]
Melting Point Not reported
Solubility Soluble in acetone[1]
¹H NMR (500 MHz, DMSO-d₆) δ 8.63 (d, J = 8.5 Hz, 2H), 7.81 (d, J = 8.5 Hz, 2H)[1]
¹³C NMR Not reported
Mass Spectrometry Not reported
IR Spectroscopy Not reported

Synthesis of this compound

The most common and efficient method for the preparation of this compound involves the chlorination of 1,8-naphthyridine-2,7(1H,8H)-dione.

Experimental Protocol: Synthesis from 1,8-Naphthyridine-2,7(1H,8H)-dione[1]

Materials:

  • 1,8-Naphthyridine-2,7(1H,8H)-dione

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate

  • Acetone

Procedure:

  • A mixture of 1,8-naphthyridine-2,7(1H,8H)-dione (1.10 g, 6.79 mmol), phosphorus pentachloride (3.00 g, 14.40 mmol), and phosphorus oxychloride (2.57 g, 16.76 mmol) is heated to reflux for 6 hours.

  • After cooling, the reaction mixture is carefully poured over crushed ice.

  • The solution is then made alkaline by the addition of sodium carbonate until the pH reaches 8.

  • The resulting brown precipitate is collected by filtration.

  • The crude product is recrystallized from acetone to yield this compound as a pale yellow powder.

Yield: 1.00 g (74%)

Synthesis_of_2_7_dichloro_1_8_naphthyridine cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_product Product 1,8-Naphthyridine-2,7(1H,8H)-dione 1,8-Naphthyridine-2,7(1H,8H)-dione reagents PCl₅, POCl₃ 1,8-Naphthyridine-2,7(1H,8H)-dione->reagents Reacts with conditions Reflux, 6h reagents->conditions Under product This compound conditions->product To yield

Caption: Synthetic route to this compound.

Key Reactions and Applications

The two chlorine atoms on the 1,8-naphthyridine core are susceptible to nucleophilic substitution and act as excellent handles for palladium-catalyzed cross-coupling reactions, making this compound a versatile precursor for a wide range of functionalized derivatives.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the 1,8-naphthyridine ring system facilitates nucleophilic aromatic substitution (SNAAr) at the 2 and 7 positions. This allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates.

Experimental Protocol: Synthesis of 2,7-Diamino-1,8-naphthyridine Derivatives

A two-step process involving nucleophilic aromatic substitution with a protected amine followed by deprotection can be employed to synthesize 2,7-diamino-1,8-naphthyridine derivatives.[2]

Step 1: Nucleophilic Aromatic Substitution with 4-Methoxybenzylamine

  • Materials: this compound, 4-Methoxybenzylamine, appropriate solvent (e.g., DMF or NMP), and a base (e.g., K₂CO₃ or Et₃N).

  • Procedure: A mixture of this compound, an excess of 4-methoxybenzylamine, and a base in a suitable solvent is heated at an elevated temperature (e.g., 100-150 °C) until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then cooled, and the product is isolated by precipitation or extraction, followed by purification via column chromatography.

Step 2: Deprotection

  • Materials: The product from Step 1, a suitable deprotecting agent (e.g., trifluoroacetic acid for the 4-methoxybenzyl group).

  • Procedure: The protected diamine is treated with a deprotecting agent at room temperature or with gentle heating. After the reaction is complete, the product is isolated by neutralization and precipitation or extraction, and then purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. This compound readily participates in this palladium-catalyzed cross-coupling with various boronic acids or their esters, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 2 and 7 positions.[3][4]

Experimental Protocol: Synthesis of 2,7-Diaryl-1,8-naphthyridines

  • Materials: this compound, arylboronic acid (e.g., 4-methoxyphenylboronic acid), palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Procedure: A mixture of this compound, the arylboronic acid (2.2 equivalents), the palladium catalyst (typically 2-5 mol%), and the base in the chosen solvent system is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux temperature until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Key_Reactions cluster_nucleophilic Nucleophilic Aromatic Substitution cluster_suzuki Suzuki-Miyaura Coupling start This compound nucleophile R-NH₂ / R-OH / R-SH start->nucleophile Reacts with suzuki_reagent Ar-B(OH)₂ Pd catalyst, Base start->suzuki_reagent Reacts with product_nuc 2,7-Disubstituted-1,8-naphthyridine (Amino, Alkoxy, Thioether) nucleophile->product_nuc product_suzuki 2,7-Diaryl-1,8-naphthyridine suzuki_reagent->product_suzuki Drug_Discovery_Workflow cluster_synthesis Synthesis of Core Structure cluster_diversification Chemical Diversification cluster_screening Biological Screening cluster_sar Structure-Activity Relationship (SAR) cluster_optimization Lead Optimization cluster_lead Lead Compound Identification synthesis Synthesis of This compound diversification Parallel Synthesis of Derivatives (Suzuki, Nucleophilic Substitution, etc.) synthesis->diversification screening High-Throughput Screening (e.g., Anticancer, Antimicrobial assays) diversification->screening sar Data Analysis and SAR Studies screening->sar optimization Synthesis of Optimized Analogs sar->optimization lead Identification of Lead Compounds sar->lead optimization->screening Iterative Process

References

The Versatile Scaffold: Unlocking the Potential of 2,7-Dichloro-1,8-naphthyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a cornerstone of drug discovery. Among these, the 1,8-naphthyridine core has garnered significant attention due to its wide spectrum of biological activities.[1][2] This technical guide focuses on a key derivative, 2,7-dichloro-1,8-naphthyridine, a versatile and highly reactive building block that serves as a gateway to a diverse array of potent and selective drug candidates. Its unique structural features, particularly the two reactive chlorine atoms, allow for strategic and modular derivatization, making it an invaluable tool in the synthesis of compounds targeting a range of diseases, from cancer to infectious diseases.[3][4]

A Privileged Starting Point for Diverse Biological Activities

The 1,8-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[5][6] Derivatives of this core have demonstrated a remarkable breadth of pharmacological effects, including:

  • Anticancer Activity: Many 1,8-naphthyridine derivatives exhibit potent cytotoxicity against various cancer cell lines.[2][7][8] Their mechanisms of action are diverse and include the inhibition of crucial cellular processes like tubulin polymerization and the disruption of key signaling pathways through kinase inhibition.[2][8][9]

  • Antimicrobial Activity: The 1,8-naphthyridine core is the backbone of several successful antibacterial agents, such as nalidixic acid.[10] Newer derivatives continue to show promise in combating bacterial infections, including multi-drug resistant strains.[5][11][12]

  • Antiviral and Anti-inflammatory Properties: Research has also indicated the potential of 1,8-naphthyridine derivatives in the development of antiviral and anti-inflammatory therapies.[5]

This compound, with its two strategically placed chlorine atoms, provides a robust platform for chemists to systematically explore the structure-activity relationships (SAR) of these diverse biological activities. The chlorine atoms serve as excellent leaving groups for nucleophilic substitution and as handles for cross-coupling reactions, enabling the introduction of a wide variety of substituents at the 2 and 7 positions.[3][4]

Key Synthetic Applications: Building Bioactive Molecules

The true power of this compound lies in its synthetic utility. The differential reactivity of the two chlorine atoms can be exploited to achieve selective mono- or di-substitution, leading to a vast library of novel compounds. One of the most powerful and widely used methods for functionalizing this scaffold is the Suzuki-Miyaura cross-coupling reaction.[3][4]

Suzuki_Miyaura_Coupling 2_7_dichloro 2,7-Dichloro- 1,8-naphthyridine product 2,7-Disubstituted 1,8-naphthyridine 2_7_dichloro->product Suzuki-Miyaura Coupling boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) boronic_acid->product pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) pd_catalyst->product base Base (e.g., K2CO3) base->product

This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the 2 and 7 positions of the naphthyridine core. This modular approach is instrumental in fine-tuning the pharmacological properties of the resulting molecules.

Targeting Cancer: Kinase Inhibition and Beyond

A significant area of application for this compound is in the development of novel anticancer agents, particularly kinase inhibitors. Kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer, making them attractive therapeutic targets.

MET Kinase Inhibitors

The MET receptor tyrosine kinase and its signaling pathway play a crucial role in cell proliferation, survival, and metastasis.[1][7][9] Aberrant MET signaling is implicated in a variety of cancers. Derivatives of this compound have been explored as potent inhibitors of MET kinase.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor PI3K PI3K MET->PI3K RAS RAS MET->RAS HGF HGF HGF->MET Binds & Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Metastasis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2,7-Naphthyridinone Inhibitor Inhibitor->MET

MASTL Kinase Inhibitors

Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is another important target in oncology.[8][13] MASTL plays a critical role in mitotic progression, and its overexpression is associated with cancer progression and poor patient outcomes.[2][3][8][11] Novel 2,7-naphthyridine compounds are being investigated as inhibitors of MASTL.[13]

MASTL_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression MASTL MASTL Kinase ENSA_ARPP19 ENSA/ARPP19 MASTL->ENSA_ARPP19 Phosphorylates PP2A_B55 PP2A-B55 ENSA_ARPP19->PP2A_B55 Inhibits CDK1_Substrates Phosphorylated CDK1 Substrates PP2A_B55->CDK1_Substrates Dephosphorylates Mitosis Mitotic Progression CDK1_Substrates->Mitosis Inhibitor 2,7-Naphthyridine Inhibitor Inhibitor->MASTL

Quantitative Data Summary

The following tables summarize the in vitro activity of representative 1,8-naphthyridine derivatives synthesized from chloro-naphthyridine precursors.

Table 1: In Vitro Cytotoxicity of 2-Aryl-1,8-naphthyridin-4-ones

Compound IDCancer Cell LineIC50 (µM)
14 HeLa (Cervical)2.6
HL-60 (Leukemia)0.8
PC-3 (Prostate)6.2
15 HeLa (Cervical)2.3
HL-60 (Leukemia)0.5
PC-3 (Prostate)5.8
16 HeLa (Cervical)0.7
HL-60 (Leukemia)0.1
PC-3 (Prostate)5.1

Data extracted from a study on naphthyridine derivatives' cytotoxicity.[14]

Table 2: In Vitro Antimicrobial Activity of 2,7-Naphthyridine Derivatives

Compound IDMicroorganismMIC (mg/L)
10f Staphylococcus aureus31
10j Staphylococcus aureus8

Data from a study on the anti-staphylococcal properties of 2,7-naphthyridines.[15][16]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of medicinal chemistry research. Below are generalized yet detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of 2,7-diaryl-1,8-naphthyridines from this compound.

Synthesis_Workflow start Start reactants Combine this compound, boronic acid, Pd catalyst, and base in a solvent. start->reactants reaction Heat the mixture under an inert atmosphere. reactants->reaction workup Cool, dilute with water, and extract with an organic solvent. reaction->workup purification Purify the crude product by column chromatography. workup->purification characterization Characterize the final product (NMR, MS, etc.). purification->characterization end End characterization->end

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (2.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

  • Base (e.g., Potassium carbonate, 3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,7-disubstituted-1,8-naphthyridine.

Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.[17][18]

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate. start->seed_cells treat_cells Treat cells with serial dilutions of the test compound. seed_cells->treat_cells incubate Incubate for 48-72 hours. treat_cells->incubate add_mtt Add MTT reagent to each well. incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation. add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO. incubate_mtt->solubilize read_plate Measure absorbance at 570 nm. solubilize->read_plate analyze_data Calculate cell viability and determine IC50. read_plate->analyze_data end End analyze_data->end

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its amenability to a variety of chemical transformations, particularly cross-coupling reactions, provides a powerful platform for the synthesis of diverse libraries of compounds. The demonstrated success in generating potent inhibitors of key cancer targets like MET and MASTL kinases, as well as promising antimicrobial agents, underscores the immense potential of this starting material. For researchers and drug development professionals, a deep understanding of the chemistry and biological applications of this compound is essential for the rational design and development of the next generation of innovative therapeutics.

References

GHS Hazard Classification of 2,7-Dichloro-1,8-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 2,7-Dichloro-1,8-naphthyridine. The information is intended for researchers, scientists, and professionals in drug development who handle or research this compound. This document outlines the known hazards, precautionary measures, and the standardized experimental protocols that form the basis of this classification. Due to the limited availability of specific toxicological studies on this compound in the public domain, this guide details the standardized OECD (Organisation for Economic Co-operation and Development) guidelines for the relevant hazard categories.

GHS Hazard Classification

This compound has been classified under the GHS with the following hazards, as aggregated from multiple sources.[1][2]

GHS Pictograms

The following pictogram is associated with the hazard classification of this compound:

PictogramDescription
alt text
Exclamation Mark
Signal Word

Warning [1]

Hazard Statements (H-Statements)

The following hazard statements have been assigned to this compound:

CodeStatementHazard Class
H302Harmful if swallowedAcute toxicity, oral (Category 4)[1]
H315Causes skin irritationSkin corrosion/irritation (Category 2)[1]
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1]
H335May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1]
Precautionary Statements (P-Statements)

The following precautionary statements are recommended for handling this compound:

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ eye protection/ face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Quantitative Toxicological Data

As of the date of this publication, specific quantitative toxicological data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) for this compound are not publicly available in the referenced safety data sheets. The classification of "Acute toxicity, oral (Category 4)" is based on qualitative or extrapolated data.

Experimental Protocols for Hazard Determination

The GHS classifications are based on standardized experimental protocols, primarily those established by the OECD. The following sections detail the general methodologies for the hazard classes identified for this compound.

Acute Oral Toxicity (OECD Test Guideline 420, 423, or 425)

The "Harmful if swallowed" (H302) classification is determined through acute oral toxicity studies. The OECD provides several alternative methods to the classical LD50 test to reduce the number of animals used.

  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically rodents, often female rats.

  • Methodology (General Principles):

    • Dose Selection: A starting dose is selected based on available information.

    • Administration: The substance is administered orally by gavage in a single dose. Animals are fasted before administration.

    • Observation: Animals are observed for a period of at least 14 days. Observations include mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes.

    • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Specific Protocols:

    • OECD 420 (Fixed Dose Procedure): Animals are dosed at one of four fixed dose levels (5, 50, 300, 2000 mg/kg). The aim is to identify a dose that produces clear signs of toxicity without mortality.

    • OECD 423 (Acute Toxic Class Method): A stepwise procedure is used with a small number of animals per step. The outcome (mortality or survival) determines the next step. This method allows for classification into one of the GHS categories.

    • OECD 425 (Up-and-Down Procedure): Animals are dosed one at a time. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal. This method allows for the calculation of an LD50 value with a confidence interval.

Skin Irritation (OECD Test Guideline 404)

The "Causes skin irritation" (H315) classification is determined by assessing the potential of a substance to cause reversible inflammatory changes to the skin.

  • Objective: To determine the irritant effect of a substance on the skin.

  • Test Animals: Typically albino rabbits.

  • Methodology:

    • Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin on the animal.

    • Exposure: The patch is covered with a gauze dressing for a period of 4 hours.

    • Observation: The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.

    • Scoring: The severity of erythema and edema is scored according to a standardized scale. A mean score is calculated for each observation time.

    • Classification: The substance is classified as a skin irritant if the mean scores for erythema or edema are above a certain threshold.

Serious Eye Irritation (OECD Test Guideline 405)

The "Causes serious eye irritation" (H319) classification is determined by assessing the potential of a substance to produce changes in the eye.

  • Objective: To determine the irritant effect of a substance on the eyes.

  • Test Animals: Typically albino rabbits.

  • Methodology:

    • Application: A small amount of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days to assess reversibility.

    • Scoring: The severity of the lesions is scored according to a standardized scale.

    • Classification: The substance is classified as an eye irritant based on the severity and reversibility of the observed effects.

Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure)

The "May cause respiratory irritation" (H335) classification is often based on evidence from animal studies, such as signs of respiratory tract irritation observed during inhalation toxicity tests, or from human experience. Standardized OECD guidelines for specifically testing respiratory irritation are less defined than for skin or eye irritation, but relevant information can be obtained from acute inhalation toxicity studies (e.g., OECD Test Guideline 403 or 436).

  • Objective: To assess the potential of a substance to cause irritation of the respiratory tract following a single exposure.

  • Methodology (General Principles from Inhalation Studies):

    • Exposure: Animals are exposed to the substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period.

    • Observation: Animals are observed for clinical signs of respiratory irritation, such as changes in breathing patterns, nasal discharge, and sneezing.

    • Pathology: Histopathological examination of the respiratory tract may be performed to look for evidence of inflammation or tissue damage.

Signaling Pathways and Experimental Workflows

Due to the lack of specific research on the mechanism of action of this compound, a diagram of its signaling pathway cannot be provided. However, the logical relationships in its GHS classification and a general workflow for toxicological testing are presented below.

GHS_Classification_Logic cluster_exposure Routes of Exposure cluster_hazard GHS Hazard Classification Oral Oral Acute Toxicity, Oral (Cat. 4) Acute Toxicity, Oral (Cat. 4) Oral->Acute Toxicity, Oral (Cat. 4) H302 Dermal Dermal Skin Irritation (Cat. 2) Skin Irritation (Cat. 2) Dermal->Skin Irritation (Cat. 2) H315 Ocular Ocular Serious Eye Irritation (Cat. 2A) Serious Eye Irritation (Cat. 2A) Ocular->Serious Eye Irritation (Cat. 2A) H319 Inhalation Inhalation Respiratory Irritation (STOT SE Cat. 3) Respiratory Irritation (STOT SE Cat. 3) Inhalation->Respiratory Irritation (STOT SE Cat. 3) H335

GHS Hazard Classification Logic for this compound

Toxicity_Testing_Workflow cluster_planning Phase 1: Planning & Pre-assessment cluster_testing Phase 2: In Vitro & In Vivo Testing cluster_evaluation Phase 3: Data Analysis & Classification A Literature Review & In Silico Analysis B Physicochemical Properties Assessment A->B C Acute Oral Toxicity (e.g., OECD 423) B->C D Dermal Irritation (OECD 404) B->D E Eye Irritation (OECD 405) B->E F Inhalation Toxicity (e.g., OECD 403) B->F G Data Collection & Statistical Analysis C->G D->G E->G F->G H Hazard Identification G->H I GHS Classification & Labelling H->I

General Workflow for Toxicological Hazard Assessment

Conclusion

This compound is classified as harmful if swallowed, and causes skin, serious eye, and respiratory irritation. While specific toxicological data for this compound are limited, the GHS classification provides a clear framework for safe handling and use in a research and development setting. The experimental protocols outlined in this guide, based on OECD guidelines, represent the standard methodologies for determining these hazards and should be consulted for a deeper understanding of the toxicological endpoints. All personnel handling this compound should adhere to the provided precautionary statements to minimize exposure and ensure laboratory safety.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2,7-Dichloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. The functionalization of this core structure is of significant interest in medicinal chemistry for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents onto the 1,8-naphthyridine nucleus.[1]

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2,7-dichloro-1,8-naphthyridine as the starting material. The presence of two reactive chlorine atoms allows for mono- or di-functionalization, providing access to a diverse range of 2,7-disubstituted-1,8-naphthyridine derivatives.

Data Presentation

The following table summarizes the results of Suzuki-Miyaura cross-coupling reactions between this compound and various boronic acids. The data is adapted from a study by Jin, Z., et al. (2005), which demonstrates the synthesis of 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines.

EntryBoronic Acid/EsterProductYield (%)
1Phenylboronic acid2,7-Diphenyl-1,8-naphthyridine95
24-Methylphenylboronic acid2,7-Di-p-tolyl-1,8-naphthyridine96
34-Methoxyphenylboronic acid2,7-Bis(4-methoxyphenyl)-1,8-naphthyridine98
44-Fluorophenylboronic acid2,7-Bis(4-fluorophenyl)-1,8-naphthyridine90
54-(Trifluoromethyl)phenylboronic acid2,7-Bis(4-(trifluoromethyl)phenyl)-1,8-naphthyridine85
63-Thienylboronic acid2,7-Di(thiophen-3-yl)-1,8-naphthyridine88
7(E)-Styrylboronic acid(E,E)-2,7-Distyryl-1,8-naphthyridine75
82-Naphthylboronic acid2,7-Di(naphthalen-2-yl)-1,8-naphthyridine92

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general guideline for the synthesis of 2,7-disubstituted-1,8-naphthyridines and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl- or vinylboronic acid (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 4 mol%)

  • Triphenylphosphine (PPh₃, 16 mol%)

  • Potassium carbonate (K₂CO₃, 4.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the respective boronic acid (2.2 mmol), palladium(II) acetate (0.04 mmol), triphenylphosphine (0.16 mmol), and potassium carbonate (4.0 mmol).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (15 mL) and degassed water (5 mL) to the flask via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously under the inert atmosphere for 12-24 hours.

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in hexanes) to afford the pure 2,7-disubstituted-1,8-naphthyridine.

Mandatory Visualizations

General Workflow for Suzuki-Miyaura Coupling of this compound

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound Boronic Acid (2.2 eq) K2CO3 (4.0 eq) Inert Atmosphere Evacuate and backfill with N2/Ar Reactants->Inert Atmosphere Combine in Schlenk flask Catalyst System Pd(OAc)2 (4 mol%) PPh3 (16 mol%) Catalyst System->Inert Atmosphere Solvents Anhydrous 1,4-Dioxane Degassed Water Solvents->Inert Atmosphere Heating Heat to 100 °C with vigorous stirring (12-24 h) Inert Atmosphere->Heating Extraction Dilute with EtOAc and H2O Separate layers Extract aqueous layer Heating->Extraction Cool to RT Washing & Drying Wash with brine Dry over Na2SO4 Extraction->Washing & Drying Purification Concentrate and purify by column chromatography Washing & Drying->Purification Final Product Pure 2,7-Disubstituted-1,8-naphthyridine Purification->Final Product

Caption: General workflow for the synthesis of 2,7-disubstituted-1,8-naphthyridines.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

G Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition ArPd(II)(X)L2 Ar-Pd(II)-X      L2 Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation ArPd(II)(Ar')L2 Ar-Pd(II)-Ar'      L2 Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Product) Reductive_Elimination->Product ArX Ar-X (this compound) ArX->Oxidative_Addition Ar'B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'B(OH)3- [Ar'B(OH)3]- Ar'B(OH)2->Ar'B(OH)3- + OH- Base Base (e.g., K2CO3) Ar'B(OH)3-->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of 2,7-dialkenyl-1,8-naphthyridines from 2,7-Dichloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,8-naphthyridine core is a significant scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and interesting photophysical properties. The functionalization of the 1,8-naphthyridine ring at the 2 and 7 positions with alkenyl groups provides valuable building blocks for the synthesis of more complex molecules, including potential drug candidates and novel materials. This document provides detailed protocols for the synthesis of 2,7-dialkenyl-1,8-naphthyridines from the readily available starting material, 2,7-dichloro-1,8-naphthyridine, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It has been successfully applied to the synthesis of 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines in high yields from this compound.[1] This method offers the advantage of using relatively stable and environmentally benign organoboron reagents.

This application note will focus on the Suzuki-Miyaura reaction for the vinylation of this compound, providing a general protocol that can be adapted for various alkenylboron reagents.

Reaction Scheme

The general transformation described is the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an alkenylboronic acid or its ester to yield the corresponding 2,7-dialkenyl-1,8-naphthyridine.

Reaction_Scheme cluster_reactants Reactants cluster_products Product This compound This compound Catalyst Pd Catalyst Ligand Base This compound->Catalyst Alkenylboronic acid/ester Alkenylboronic acid or ester Alkenylboronic acid/ester->Catalyst 2,7-dialkenyl-1,8-naphthyridine 2,7-Dialkenyl-1,8-naphthyridine Catalyst->2,7-dialkenyl-1,8-naphthyridine

Caption: General reaction scheme for the synthesis of 2,7-dialkenyl-1,8-naphthyridines.

Experimental Protocols

General Procedure for Suzuki-Miyaura Vinylation

This protocol is a general guideline for the synthesis of 2,7-divinyl-1,8-naphthyridine using potassium vinyltrifluoroborate as the vinylating agent. This procedure can be adapted for other alkenylboronic acids or esters with appropriate modifications to the reaction conditions.

Materials:

  • This compound

  • Potassium vinyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), potassium vinyltrifluoroborate (2.5 equiv), and cesium carbonate (3.0 equiv).

  • Catalyst Addition: In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.06 equiv) in a minimal amount of anhydrous THF. Add the catalyst solution to the reaction flask.

  • Solvent Addition and Degassing: Add a mixture of anhydrous THF and water (typically in a 9:1 ratio) to the reaction flask. Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by subjecting it to three cycles of vacuum-backfill with an inert gas.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,7-divinyl-1,8-naphthyridine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Suzuki-Miyaura synthesis of 2,7-divinyl-1,8-naphthyridine. Please note that yields can vary depending on the specific alkenylboron reagent and reaction conditions used.

ParameterValueReference
Substrate This compoundGeneral Knowledge
Reagent Potassium vinyltrifluoroborate[2][3]
Catalyst Pd(OAc)₂[2][3]
Ligand PPh₃[2][3]
Base Cs₂CO₃[2][3]
Solvent THF/H₂O (9:1)[2][3]
Temperature Reflux[2][3]
Reaction Time 12-24 hGeneral Knowledge
Typical Yield Moderate to Good[2][3]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2,7-dialkenyl-1,8-naphthyridines.

Workflow A Reaction Setup (Substrates, Base) B Catalyst Preparation and Addition (Pd(OAc)₂, PPh₃) A->B C Solvent Addition and Degassing B->C D Reaction at Reflux C->D E Reaction Work-up (Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Workflow for the synthesis of 2,7-dialkenyl-1,8-naphthyridines.

Concluding Remarks

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of 2,7-dialkenyl-1,8-naphthyridines from this compound. The provided protocol offers a robust starting point for researchers in drug discovery and materials science to access these valuable compounds. Optimization of the catalyst system, base, and solvent may be necessary for different alkenylboron reagents to achieve optimal yields. Researchers should always adhere to standard laboratory safety procedures when handling reagents and performing chemical reactions.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,7-Dichloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing nucleophilic aromatic substitution (SNAr) reactions on 2,7-dichloro-1,8-naphthyridine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized 1,8-naphthyridine derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.

Introduction

The 1,8-naphthyridine scaffold is a prominent feature in many biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory activities. The two chlorine atoms at the 2 and 7 positions of this compound are susceptible to displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the synthesis of a diverse library of substituted 1,8-naphthyridine derivatives. The reactivity of the chlorine atoms is enhanced by the electron-withdrawing effect of the nitrogen atoms in the aromatic rings. While the electronic environment of the C2 and C7 positions is similar, selective mono-substitution can be challenging and may require careful control of reaction conditions and stoichiometry. Subsequent substitution of the second chlorine atom allows for the synthesis of unsymmetrically disubstituted 1,8-naphthyridines.

Data Presentation

The following table summarizes various nucleophilic aromatic substitution reactions performed on this compound and its derivatives, providing a comparative overview of reaction conditions and yields.

Starting MaterialNucleophileSolventBaseTemperature (°C)Time (h)ProductYield (%)Reference
This compoundPrimary Amide (0.9 equiv)1,4-DioxaneK₂CO₃100162-Amido-7-chloro-1,8-naphthyridine22-42[1]
2-Amino-7-chloro-1,8-naphthyridineBenzylamineNeat-12062-Amino-7-benzylamino-1,8-naphthyridine50[2]
2-Amino-7-chloro-1,8-naphthyridineSodium AzideDMF-6042-Amino-7-azido-1,8-naphthyridine95[2]
2-Chloro-1,8-naphthyridine-3-carbaldehydeSodium SulfideDMF-RT-2-Mercapto-1,8-naphthyridine-3-carbaldehyde-[3]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

This general procedure can be adapted for various nucleophiles. Optimization of temperature, reaction time, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Nucleophile (e.g., amine, alcohol, thiol)

  • Solvent (e.g., DMF, DMSO, NMP, Ethanol)

  • Base (e.g., K₂CO₃, NaH, Et₃N), if required

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in an appropriate solvent, add the nucleophile (1.0-2.2 eq).

  • If the nucleophile is an alcohol or thiol, a base (e.g., NaH, 1.1 eq) may be required to generate the corresponding alkoxide or thiolate in situ. For amine nucleophiles, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) can be added to scavenge the HCl byproduct.

  • The reaction mixture is heated under an inert atmosphere at a specified temperature for a designated time, with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then poured into water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired substituted 1,8-naphthyridine.

Specific Protocol 1: Synthesis of 2-Amino-7-azido-1,8-naphthyridine[2]

Materials:

  • 2-Amino-7-chloro-1,8-naphthyridine (0.4 g, 2.22 mmol)

  • Sodium azide (0.289 g, 4.44 mmol)

  • Dry Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a stirred solution of 2-amino-7-chloro-1,8-naphthyridine in dry DMF, add sodium azide.

  • Stir the mixture at 60 °C for 4 hours.

  • Filter off the precipitated sodium chloride.

  • Remove the DMF from the filtrate by distillation under reduced pressure.

  • Wash the resulting solid with water and air-dry to yield 2-amino-7-azido-1,8-naphthyridine.

Specific Protocol 2: Synthesis of 2-Amino-7-benzylamino-1,8-naphthyridine[2]

Materials:

  • 2-Amino-7-chloro-1,8-naphthyridine (0.175 g, 1.0 mmol)

  • Distilled benzylamine (0.5 mL)

Procedure:

  • Heat a suspension of 2-amino-7-chloro-1,8-naphthyridine in distilled benzylamine at 120 °C for 6 hours.

  • Wash the resulting sticky precipitate with water followed by acetone.

  • Air-dry the solid.

  • Recrystallize the crude solid from methanol to afford the pure 2-amino-7-benzylamino-1,8-naphthyridine.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in these application notes.

SNAr_Pathway start This compound mono_sub Monosubstituted Intermediate (e.g., 2-Nu-7-chloro-1,8-naphthyridine) start->mono_sub + Nucleophile 1 (Nu1) (Regioselective Step) di_sub Disubstituted Product (e.g., 2,7-di-Nu-1,8-naphthyridine) mono_sub->di_sub + Nucleophile 2 (Nu2)

Caption: General signaling pathway for the sequential nucleophilic aromatic substitution on this compound.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification reagents Combine this compound, Nucleophile, Solvent, and Base (if needed) reaction Heat under Inert Atmosphere reagents->reaction quench Quench with Water reaction->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Final Product purify->product

Caption: A typical experimental workflow for the nucleophilic aromatic substitution on this compound.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 2,7-Dichloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science due to its rigid, planar geometry and the presence of two nitrogen atoms capable of coordinating with metal ions and participating in hydrogen bonding.[1][2] Substitution at the 2 and 7 positions of the 1,8-naphthyridine core with amino functionalities can lead to the generation of highly fluorescent molecules.[3][4] These fluorescent derivatives have emerged as valuable tools in various scientific disciplines, serving as probes for cellular imaging and the detection of biologically and environmentally important analytes such as metal ions and pH.[3][5][6]

This document provides detailed application notes and experimental protocols for the synthesis of fluorescent probes derived from 2,7-dichloro-1,8-naphthyridine. The protocols are based on established synthetic methodologies for analogous 1,8-naphthyridine systems and are intended to serve as a comprehensive guide for researchers.[3]

Applications of 2,7-Disubstituted-1,8-naphthyridine Fluorescent Probes

Fluorescent probes based on the 2,7-diamino-1,8-naphthyridine core exhibit a range of useful properties that make them suitable for various applications:

  • Cellular Imaging: The inherent fluorescence of these compounds allows for their use as cellular imaging agents. Their ability to intercalate with nucleic acids or localize within specific cellular compartments makes them valuable for visualizing cellular structures and processes.[3][7]

  • Metal Ion Sensing: The nitrogen atoms of the 1,8-naphthyridine ring and the exocyclic amino groups can act as a chelating unit for metal ions.[6] This interaction can lead to a change in the fluorescent properties of the molecule, enabling the selective detection of metal ions such as Zn²⁺. This "turn-on" or "turn-off" fluorescence response can be utilized for quantitative analysis.

  • pH Sensing: The fluorescence of 2,7-diamino-1,8-naphthyridine derivatives can be sensitive to changes in pH.[5][8][9] Protonation or deprotonation of the nitrogen atoms can alter the electronic structure of the molecule, leading to a corresponding change in its fluorescence emission. This property can be exploited to develop probes for monitoring pH in biological and chemical systems.

Data Presentation

The photophysical properties of fluorescent probes are critical for their application. The following table summarizes representative data for 2,7-dialkylamino-4-methyl-[3][9]-naphthyridines, which are structurally similar to the probes synthesized from this compound. This data can serve as a useful reference for the expected photophysical characteristics.

CompoundR GroupExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
2,7-Dimethylamino-4-methyl-[3][9]-naphthyridineMethyl340-400360-500Not specified0.45[3]
2,7-Dipropylamino-4-methyl-[3][9]-naphthyridinePropyl340-400360-500Not specified0.52[3]
2,7-Dibutylamino-4-methyl-[3][9]-naphthyridineButyl340-400360-500Not specified0.58[3]
2,7-Dihexylamino-4-methyl-[3][9]-naphthyridineHexyl340-400360-500Not specified0.61[3]

Experimental Protocols

The following protocols describe the synthesis of 2,7-diamino-1,8-naphthyridine fluorescent probes from this compound, and their application in metal ion and pH sensing.

Protocol 1: Synthesis of 2,7-Bis(alkylamino)-1,8-naphthyridine

This protocol is adapted from the synthesis of 2,7-dialkylamino-4-methyl-[3][9]-naphthyridines and describes the nucleophilic aromatic substitution of the chloro groups with a primary or secondary amine.[3]

Materials:

  • This compound

  • Alkylamine (e.g., propylamine, hexylamine, etc.)

  • Copper powder

  • Sealed reaction vessel

  • Methanol

  • Chloroform

  • Silica gel for column chromatography

Procedure:

  • In a sealed reaction vessel, combine this compound (1 mmol), the desired alkylamine (10-20 mmol, used in excess as both reactant and solvent), and an equimolar amount of copper powder (1 mmol).

  • Seal the vessel and heat the reaction mixture at a temperature between 150-200 °C for 24-48 hours. The optimal temperature and reaction time may vary depending on the amine used and should be determined empirically.

  • After cooling to room temperature, carefully open the reaction vessel in a well-ventilated fume hood.

  • Remove the excess amine by vacuum distillation.

  • Dissolve the residue in a minimal amount of chloroform.

  • Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to elute the desired 2,7-bis(alkylamino)-1,8-naphthyridine.

  • Collect the fluorescent fractions and evaporate the solvent under reduced pressure to obtain the purified product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Metal Ion Sensing

This protocol outlines a general procedure for evaluating the performance of a synthesized 2,7-bis(alkylamino)-1,8-naphthyridine probe for the detection of metal ions, such as Zn²⁺.

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, etc., 10 mM in deionized water or ethanol)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Fluorometer and quartz cuvettes

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer solution.

  • Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum.

  • To the cuvette containing the probe solution, add aliquots of a metal ion stock solution to achieve final concentrations ranging from 0 to 10 equivalents of the probe concentration.

  • After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the sensitivity and detection limit.

  • To assess selectivity, repeat the experiment with other metal ions at a fixed concentration (e.g., 10 equivalents) and compare the fluorescence response.

Protocol 3: Investigation of pH-Dependent Fluorescence

This protocol describes how to investigate the effect of pH on the fluorescence properties of a synthesized 2,7-bis(alkylamino)-1,8-naphthyridine probe.

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or ethanol)

  • A series of buffer solutions covering a wide pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)

  • Fluorometer and quartz cuvettes

Procedure:

  • Prepare a series of working solutions of the fluorescent probe (e.g., 10 µM) in the different buffer solutions.

  • Record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for all measurements.

  • Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.

  • Analyze the changes in the emission wavelength and intensity to understand the pH-sensing mechanism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthesis and sensing mechanisms.

G Synthesis of 2,7-Bis(alkylamino)-1,8-naphthyridine A This compound C Reaction Mixture (Sealed Vessel, High Temp., Cu catalyst) A->C B Alkylamine (R-NH2) B->C D Nucleophilic Aromatic Substitution C->D Heat E Crude Product D->E F Purification (Column Chromatography) E->F G 2,7-Bis(alkylamino)-1,8-naphthyridine (Fluorescent Probe) F->G

Caption: Synthetic workflow for 2,7-bis(alkylamino)-1,8-naphthyridine fluorescent probes.

G Chelation-Enhanced Fluorescence (CHEF) Mechanism for Zn²⁺ Sensing cluster_0 Low Fluorescence State cluster_1 High Fluorescence State A Probe (Free Ligand) B Photoexcitation A->B D Probe-Zn²⁺ Complex A->D + Zn²⁺ (Chelation) C Photoinduced Electron Transfer (PET) (Quenching) B->C C->A Non-radiative decay D->A - Zn²⁺ E Photoexcitation D->E F Fluorescence Emission E->F hν'

Caption: CHEF mechanism for "turn-on" Zn²⁺ sensing by a 1,8-naphthyridine probe.

G pH Sensing Mechanism cluster_0 Low pH (Protonated) cluster_1 High pH (Deprotonated) A Probe-H⁺ B Photoexcitation A->B D Probe A->D + OH⁻ C Fluorescence Emission 1 B->C hν₁ D->A + H⁺ E Photoexcitation D->E F Fluorescence Emission 2 E->F hν₂

Caption: General mechanism for pH-dependent fluorescence of a 1,8-naphthyridine probe.

References

Application Notes and Protocols: 2,7-Dichloro-1,8-naphthyridine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The unique electronic and structural features of this nitrogen-containing fused ring system make it an attractive core for the design of targeted therapeutics. Among the various precursors for the synthesis of 1,8-naphthyridine derivatives, 2,7-dichloro-1,8-naphthyridine stands out as a versatile and crucial building block. Its two reactive chlorine atoms provide handles for the introduction of diverse functionalities at the 2 and 7 positions, enabling the systematic exploration of the chemical space and the optimization of pharmacological profiles.

One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of carbon-carbon bonds, introducing various aryl, heteroaryl, or vinyl groups to the naphthyridine core.[2] Additionally, the chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. These synthetic strategies are instrumental in developing novel anticancer agents, particularly kinase inhibitors.

Synthesis of 2,7-Disubstituted-1,8-naphthyridine Derivatives

The general synthetic approach to obtaining 2,7-disubstituted-1,8-naphthyridine derivatives for anticancer applications often begins with the synthesis of the this compound core, followed by sequential or one-pot substitution reactions.

Synthesis of this compound

A common method for the synthesis of this compound involves the treatment of 1,8-naphthyridine-2,7(1H,8H)-dione with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[3]

Experimental Protocol: Synthesis of this compound [3]

  • A mixture of 1,8-naphthyridine-2,7(1H,8H)-dione (1.10 g, 6.79 mmol), phosphorus pentachloride (3.00 g, 14.40 mmol), and phosphorus oxychloride (2.57 g, 16.76 mmol) is heated to reflux for 6 hours.

  • After cooling, the reaction mixture is carefully poured over crushed ice.

  • The solution is then made alkaline by the addition of sodium carbonate until a pH of 8 is reached.

  • The resulting brown precipitate is collected by filtration.

  • The crude product is recrystallized from acetone to yield this compound as a pale yellow powder (yield: 74%).

Synthesis of 2,7-Disubstituted Derivatives via Nucleophilic Substitution

The chlorine atoms of this compound can be displaced by various nucleophiles, such as amines, to introduce diverse side chains.

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • To a solution of this compound in a suitable solvent (e.g., DMF, NMP), the desired amine (2-4 equivalents) is added.

  • The reaction mixture is heated at a temperature ranging from 80 to 150 °C for several hours, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The precipitated product is collected by filtration, washed with water, and purified by column chromatography or recrystallization.

Anticancer Activity of 1,8-Naphthyridine Derivatives

Numerous 1,8-naphthyridine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines. The data presented below is a summary of the anticancer activities of representative 1,8-naphthyridine derivatives. While not all of these compounds are explicitly synthesized from this compound in the cited literature, their structures represent the types of molecules that can be accessed from this precursor.

Compound IDStructure/Substitution PatternCancer Cell LineIC50 (µM)Reference
Compound 47 Halogen substituted 1,8-naphthyridine-3-carboxamideMIAPaCa (Pancreatic)0.41[4]
K-562 (Leukemia)0.77[4]
Compound 36 Halogen substituted 1,8-naphthyridine-3-carboxamidePA-1 (Ovarian)1.19[4]
Compound 29 Unsubstituted 1,8-naphthyridine-C-3'-heteroarylPA-1 (Ovarian)0.41[4]
SW620 (Colon)1.4[4]
Compound 12 1,8-naphthyridine-3-carboxamide derivativeHBL-100 (Breast)1.37[5]
Compound 17 1,8-naphthyridine-3-carboxamide derivativeKB (Oral)3.7[5]
Compound 22 1,8-naphthyridine-3-carboxamide derivativeSW-620 (Colon)3.0[5]
Compound 9k 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-onec-Kit Kinase0.0085[6][7]
Compound 10l 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-oneVEGFR-2 Kinase0.0565[6][7]
Compound 10r 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-oneVEGFR-2 Kinase0.0317[6][7]

Mechanism of Action: Kinase Inhibition

A significant number of 1,8-naphthyridine derivatives exert their anticancer effects through the inhibition of protein kinases.[1] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

Derivatives of the closely related 2,7-naphthyridine scaffold have been identified as potent inhibitors of kinases such as c-Kit and VEGFR-2, which are key drivers in various cancers.[6][7] Similarly, 2,7-naphthyridine compounds have been investigated as inhibitors of MASTL (Microtubule-associated serine/threonine kinase-like), a kinase involved in mitotic progression.[8] It is plausible that 1,8-naphthyridine derivatives synthesized from this compound could also target these or other oncogenic kinases.

Visualizations

G General Synthetic Workflow for Anticancer Agents from this compound start 1,8-Naphthyridine-2,7(1H,8H)-dione intermediate This compound start->intermediate PCl5, POCl3 reaction1 Nucleophilic Substitution intermediate->reaction1 reaction2 Suzuki-Miyaura Cross-Coupling intermediate->reaction2 product1 2,7-Disubstituted (e.g., amino, alkoxy) 1,8-Naphthyridines reaction1->product1 product2 2,7-Diaryl/heteroaryl 1,8-Naphthyridines reaction2->product2 end Anticancer Agents (e.g., Kinase Inhibitors) product1->end product2->end

Caption: Synthetic workflow from 1,8-naphthyridine-2,7-dione to anticancer agents.

G Hypothesized Kinase Inhibition Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., c-Kit, VEGFR-2) ligand->receptor downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) receptor->downstream inhibitor 1,8-Naphthyridine Derivative inhibitor->receptor proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: Inhibition of receptor tyrosine kinase signaling by 1,8-naphthyridine derivatives.

References

Application of 2,7-Dichloro-1,8-naphthyridine in the Development of Anti-inflammatory Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The strategic functionalization of the 1,8-naphthyridine core allows for the fine-tuning of its pharmacological profile. 2,7-Dichloro-1,8-naphthyridine serves as a versatile starting material for the synthesis of novel derivatives, as the two chlorine atoms can be selectively or simultaneously substituted to introduce diverse chemical moieties. This document provides detailed application notes and experimental protocols for the development of anti-inflammatory drugs based on the this compound scaffold.

Mechanism of Action and Signaling Pathways

Derivatives of 1,8-naphthyridine have been shown to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms involve the inhibition of pro-inflammatory mediators and the regulation of intracellular signaling cascades.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

One of the major pathways implicated in the anti-inflammatory action of 1,8-naphthyridine derivatives is the Toll-Like Receptor 4 (TLR4) signaling cascade. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates TLR4, leading to a downstream signaling cascade that results in the production of pro-inflammatory cytokines.

Activation of TLR4 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). This leads to the phosphorylation and activation of Interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Subsequently, the IκB kinase (IKK) complex is activated, which phosphorylates the inhibitor of κB (IκBα). Phosphorylated IκBα is then ubiquitinated and degraded, allowing the nuclear factor kappa B (NF-κB) to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, upregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). 2,7-Disubstituted-1,8-naphthyridine derivatives can interfere with this pathway, leading to a reduction in the production of these inflammatory mediators.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB_IκBα NF-κB/IκBα Complex IKK->NFκB_IκBα NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc translocates NFκB_IκBα->NFκB releases Naphthyridine 2,7-Disubstituted- 1,8-naphthyridine Derivative Naphthyridine->IKK inhibits DNA DNA NFκB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines transcription

Caption: TLR4/MyD88/NF-κB Signaling Pathway Inhibition.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. LPS stimulation can activate various MAPKs, including p38, JNK, and ERK. These kinases, once phosphorylated, can activate transcription factors like AP-1 (Activator protein 1), which in turn promote the expression of pro-inflammatory genes. Some 1,8-naphthyridine derivatives have been found to inhibit the phosphorylation of these MAPKs, thereby downregulating the inflammatory response.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 activates JNK->AP1 activates ERK->AP1 activates Naphthyridine 2,7-Disubstituted- 1,8-naphthyridine Derivative Naphthyridine->MKKs inhibits DNA DNA AP1->DNA binds Cytokines Pro-inflammatory Genes DNA->Cytokines transcription

Caption: MAPK Signaling Pathway Inhibition.

Data Presentation

The anti-inflammatory activity of 2,7-disubstituted-1,8-naphthyridine derivatives can be quantified through various in vitro assays. The following tables summarize representative data for a series of 1,8-naphthyridine-2-carboxamide derivatives, demonstrating their inhibitory effects on the production of nitric oxide (NO), TNF-α, and IL-6 in LPS-stimulated BV2 microglial cells.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated BV2 Cells

CompoundSubstitution PatternIC₅₀ (µM)
HSR21012'-hydroxy35.2
HSR21042'-methoxy28.9
HSR21072'-chloro45.8
HSR21023'-hydroxy>100
HSR21053'-methoxy>100
HSR21034'-hydroxy85.3
HSR21064'-methoxy>100
HSR21134'-chloro>100

Table 2: Inhibition of TNF-α Production in LPS-Stimulated BV2 Cells

CompoundSubstitution PatternIC₅₀ (µM)
HSR21012'-hydroxy25.4
HSR21042'-methoxy19.7
HSR21072'-chloro33.1
HSR21023'-hydroxy76.5
HSR21053'-methoxy89.2
HSR21034'-hydroxy68.4
HSR21064'-methoxy92.1
HSR21134'-chloro>100

Table 3: Inhibition of IL-6 Production in LPS-Stimulated BV2 Cells

CompoundSubstitution PatternIC₅₀ (µM)
HSR21012'-hydroxy42.1
HSR21042'-methoxy33.8
HSR21072'-chloro51.6
HSR21023'-hydroxy>100
HSR21053'-methoxy>100
HSR21034'-hydroxy91.2
HSR21064'-methoxy>100
HSR21134'-chloro>100

Data is representative and compiled for illustrative purposes.

Experimental Protocols

Synthesis of 2,7-Disubstituted-1,8-naphthyridine Derivatives

A general and efficient method for the synthesis of 2,7-disubstituted-1,8-naphthyridines is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between this compound and various organoboron compounds.

Representative Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (2.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Solvent and Base: Add a degassed solvent mixture, for example, toluene (10 mL) and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (5 mL).

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,7-disubstituted-1,8-naphthyridine derivative.

In Vitro Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with LPS.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent. Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-treated control group.

2. Pro-inflammatory Cytokine (TNF-α, IL-6) Release Assay

This assay quantifies the release of pro-inflammatory cytokines from LPS-stimulated macrophages.

  • Cell Culture and Treatment: Follow steps 1-4 of the NO Production Assay.

  • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples and determine the percentage of inhibition compared to the LPS-treated control group.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of test compounds.

  • Animals: Use male Wistar rats weighing 150-200 g. Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the 2,7-disubstituted-1,8-naphthyridine derivative. Administer the vehicle, positive control, or test compounds orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.

Experimental Workflow

The development of anti-inflammatory drugs from this compound follows a structured workflow from chemical synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization start This compound reaction Suzuki-Miyaura or Buchwald-Hartwig Coupling start->reaction product 2,7-Disubstituted- 1,8-naphthyridine Derivatives reaction->product raw_cells RAW 264.7 Macrophages product->raw_cells Treat cells lps LPS Stimulation raw_cells->lps no_assay NO Production Assay lps->no_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA Assay lps->cytokine_assay ic50 Determine IC₅₀ Values no_assay->ic50 cytokine_assay->ic50 rats Wistar Rats ic50->rats Select promising compounds sar Structure-Activity Relationship (SAR) Studies ic50->sar carrageenan Carrageenan-Induced Paw Edema rats->carrageenan edema_measurement Measure Paw Volume carrageenan->edema_measurement inhibition Calculate % Inhibition edema_measurement->inhibition inhibition->sar lead Lead Compound Identification sar->lead

Caption: Drug Development Workflow.

References

Application Notes and Protocols: 2,7-Dichloro-1,8-naphthyridine as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition.[1][2][3] The symmetrical 2,7-dichloro-1,8-naphthyridine core, in particular, serves as a versatile building block for the synthesis of novel kinase inhibitors. Its two reactive chlorine atoms provide ideal handles for introducing diverse functionalities through modern cross-coupling reactions, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR).[4] This document provides detailed application notes, experimental protocols, and data for researchers utilizing the this compound scaffold to develop targeted kinase inhibitors for therapeutic applications.

Kinase Targets and Therapeutic Potential

Derivatives of the 2,7-disubstituted 1,8-naphthyridine scaffold have shown inhibitory activity against a range of therapeutically relevant kinases implicated in oncology and other diseases. Key targets include:

  • MET and AXL: Receptor tyrosine kinases often co-expressed and implicated in tumor growth, metastasis, and therapeutic resistance.[5][6][7][8]

  • VEGFR-2: A key mediator of angiogenesis, crucial for tumor growth and vascularization.[2][3][9]

  • c-Kit: A receptor tyrosine kinase involved in various cellular processes, with mutations leading to certain cancers like gastrointestinal stromal tumors (GIST).[5][10][11]

  • MASTL (Greatwall Kinase): A serine/threonine kinase that plays a crucial role in mitotic progression, making it an attractive target in oncology.[12][13][14][15]

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various kinase inhibitors based on the naphthyridine scaffold. While not all are direct derivatives of this compound, they highlight the potential of this structural class.

Compound ID/ReferenceTarget KinaseIC50 (nM)Scaffold Type
Compound 9k [10]c-Kit8.52,7-Naphthyridinone
Compound 3 [10]c-Kit329.62,7-Naphthyridinone
Compound 10l [10]VEGFR-256.52,7-Naphthyridinone
Compound 10r [10]VEGFR-231.72,7-Naphthyridinone
Compound 3 [10]VEGFR-2279.92,7-Naphthyridinone
Derivative 4b [4]VEGFR-290Phthalazine
Derivative 3e [4]VEGFR-2120Phthalazine
Derivative 4a [4]VEGFR-2150Phthalazine
Derivative 5b [4]VEGFR-2130Phthalazine
MKI-2[14][16]MASTL (recombinant)37.44Not Specified
MKI-2[14][16]MASTL (cellular)142.7Not Specified

Experimental Protocols

Synthesis of this compound

A common precursor for 2,7-disubstituted 1,8-naphthyridine inhibitors is this compound. A representative synthetic protocol is provided below.

Protocol 1: Synthesis of this compound from 1,8-Naphthyridine-2,7(1H,8H)-dione [17]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,8-naphthyridine-2,7(1H,8H)-dione (1.0 eq.), phosphorus pentachloride (2.1 eq.), and phosphorus oxychloride (2.5 eq.).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 6 hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice. Neutralize the solution to pH 8 with sodium carbonate.

  • Purification: Collect the resulting precipitate by filtration and recrystallize from acetone to yield this compound as a pale yellow powder.

Functionalization of the this compound Scaffold

The chloro-substituents at the 2 and 7 positions are amenable to various palladium-catalyzed cross-coupling reactions to introduce diverse aryl, heteroaryl, and amino groups.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling [18][19][20][21][22]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1 to 2.5 eq. depending on mono- or di-substitution), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or DMF and water.

  • Reaction Conditions: Heat the reaction mixture at 80-110°C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination [23][24][25][26][27]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 to 2.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or XPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.8 eq.).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the reaction vessel and heat to 100-120°C for 12-24 hours, or until completion is confirmed by analytical methods.

  • Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, remove the solvent in vacuo, and purify the residue by flash chromatography.

In Vitro Kinase Inhibition Assays

The following are generalized protocols for determining the inhibitory potency of synthesized compounds against target kinases. Specific conditions may need to be optimized for each kinase.

Protocol 4: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution series.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant kinase, and the substrate. Add the test compound dilutions or DMSO as a vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™. This typically involves a two-step process of depleting the remaining ATP and then converting the generated ADP to ATP, which is used in a luciferase-based reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinase targets for inhibitors derived from the this compound scaffold.

MET_AXL_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT3 STAT3 MET->STAT3 AXL AXL AXL->PI3K AXL->RAS AXL->STAT3 HGF HGF HGF->MET binds GAS6 GAS6 GAS6->AXL binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Protrusion Protrusion Transcription->Protrusion Invasion Invasion Transcription->Invasion Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Caption: Simplified MET and AXL signaling pathways.

VEGFR2_cKit_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg cKit c-Kit PI3K PI3K cKit->PI3K RAS RAS cKit->RAS VEGF VEGF VEGF->VEGFR2 binds SCF SCF SCF->cKit binds PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Gene_Expression Gene Expression AKT->Gene_Expression RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Migration Migration Gene_Expression->Migration Survival Survival Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis

Caption: Simplified VEGFR-2 and c-Kit signaling pathways.

MASTL_Signaling CDK1 CDK1/Cyclin B MASTL MASTL CDK1->MASTL activates Mitotic_Substrates Mitotic Substrates CDK1->Mitotic_Substrates phosphorylates ENSA_ARPP19 ENSA/ARPP19 MASTL->ENSA_ARPP19 phosphorylates PP2A PP2A-B55 ENSA_ARPP19->PP2A inhibits PP2A->Mitotic_Substrates dephosphorylates Mitotic_Progression Mitotic Progression Mitotic_Substrates->Mitotic_Progression

Caption: MASTL signaling pathway in mitosis.

Experimental Workflow

experimental_workflow start Start: this compound synthesis Synthesis of Derivatives (Suzuki, Buchwald-Hartwig, etc.) start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification screening In Vitro Kinase Inhibition Screening purification->screening ic50 IC50 Determination screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design end Preclinical Candidate lead_opt->end Successful

Caption: General workflow for kinase inhibitor development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 2,7-Dichloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 2,7-dichloro-1,8-naphthyridine.

Troubleshooting Guide

Issue 1: Low or No Yield of Coupled Product

Possible Causes and Solutions

  • Catalyst Inactivity: The Pd(0) catalyst may not be forming efficiently or has been deactivated.

    • Solution: Use a fresh source of palladium precatalyst and ligand. Ensure proper storage under an inert atmosphere. Consider using a pre-formed Pd(0) catalyst or a precatalyst that is easily reduced in situ. Bulky, electron-rich phosphine ligands can protect the palladium center and promote catalytic activity.[1]

  • Poor Solubility: Starting materials, catalyst, or base may not be sufficiently soluble in the chosen solvent.

    • Solution: Screen different solvents or solvent mixtures. For instance, a combination of dioxane and water (e.g., 4:1) can improve the solubility of inorganic bases.[2] Toluene and THF are also common choices.[1]

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is a critical step and can be slow for heteroaryl chlorides.

    • Solution: The choice of base is crucial for activating the boronic acid.[3][4] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. The presence of water can also influence the speciation of the boronic ester and affect transmetalation.[2]

  • Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C. Monitor for potential decomposition of starting materials or products at higher temperatures.

Issue 2: Poor Selectivity (Mixture of Mono- and Di-arylated Products)

Possible Causes and Solutions

  • Stoichiometry of Boronic Acid: An excess of the boronic acid will favor the formation of the di-arylated product.

    • Solution for Mono-arylation: Use the boronic acid as the limiting reagent (typically 0.9-1.1 equivalents).

    • Solution for Di-arylation: Use an excess of the boronic acid (typically >2.2 equivalents) to drive the reaction to completion.[2]

  • Ligand Choice: The steric and electronic properties of the ligand can influence the reactivity of the mono-arylated intermediate.

    • Solution: For mono-arylation, ligands that are very bulky may hinder the second coupling reaction. For di-arylation, highly active and robust ligands are required.

  • Base Selection: The strength and nature of the base can impact the relative rates of the first and second coupling reactions.

    • Solution: Weaker bases may favor mono-arylation by slowing down the overall reaction rate, allowing for better control. Conversely, strong bases like lithium alkoxides have been shown to favor exhaustive coupling in similar systems.[2]

Issue 3: Significant Side Reactions (Homocoupling and Protodeboronation)

Possible Causes and Solutions

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

    • Solution: Thoroughly degas all solvents and ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom, which can be exacerbated by strong bases and the presence of water.

    • Solution: Use anhydrous solvents and carefully dried reagents. If water is necessary for the reaction, use the minimum amount required. A milder base may also reduce the rate of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for a Suzuki-Miyaura reaction with this compound?

A1: A good starting point would be to use a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or a similar biarylphosphine ligand. A common base to start with is K₃PO₄ or Cs₂CO₃ in a solvent system like dioxane/water or toluene. The reaction is typically heated to 80-100 °C.

Q2: How can I achieve selective mono-arylation at one of the chlorine positions?

A2: To favor mono-arylation, you should carefully control the stoichiometry of your reagents. Use the boronic acid as the limiting reagent (around 1.0 equivalent). Additionally, you can try using a slightly less active catalyst system or a milder base to slow down the reaction and allow for the isolation of the mono-substituted product. In similar systems like 2,6-dichloropyridines, specific ligands such as FcPPh₂ have been shown to be effective for selective mono-alkylation.[5]

Q3: What conditions are recommended for achieving di-arylation?

A3: For complete di-substitution, you should use an excess of the boronic acid (at least 2.2 equivalents). Higher reaction temperatures and longer reaction times may be necessary to ensure the second coupling goes to completion. A robust catalyst system with a high turnover number is also beneficial. In the case of 2,6-dichloropyridine, a combination of a bulky phosphine ligand like Ad₂PⁿBu and a strong base like LiOᵗBu has been shown to be effective for exhaustive alkylation.[2]

Q4: My boronic acid is sensitive to protodeboronation. What precautions should I take?

A4: For sensitive boronic acids, it is crucial to minimize the presence of water and oxygen. Use anhydrous and thoroughly degassed solvents. A milder base might also be beneficial. Running the reaction at the lowest effective temperature can also help to reduce the rate of this side reaction.

Q5: Are there any specific safety precautions for working with this compound and palladium catalysts?

A5: Yes. This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, as its toxicological properties may not be fully characterized. Palladium catalysts, especially fine powders, can be pyrophoric and should be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Data Presentation

Table 1: Conditions for Mono-arylation of Dichloro-heterocycles (Analogous Systems)

EntryDichloro-heterocycleBoronic Acid/Ester (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
12,6-DichloropyridineHeptyl pinacol boronic ester (1.0)Pd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄ (2.0)Dioxane/H₂O (2:1)10074[5]

Table 2: Conditions for Di-arylation of Dichloro-heterocycles (Analogous Systems)

EntryDichloro-heterocycleBoronic Acid/Ester (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
12,6-DichloropyridineHeptyl pinacol boronic ester (2.3)Pd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBu (3.0)Dioxane/H₂O (4:1)10094[2]
2This compoundArylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂ORefluxHigh[6]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-arylation of this compound (Adapted from Analogous Systems)
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.05 mmol, 1.05 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and FcPPh₂ (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add K₃PO₄ (2.0 mmol, 2.0 equiv). Then, add the degassed solvent mixture (e.g., 2:1 dioxane/water, 0.1 M) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Di-arylation of this compound (Adapted from Analogous Systems)
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (2.3 mmol, 2.3 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), and Ad₂PⁿBu (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add LiOᵗBu (3.0 mmol, 3.0 equiv). Add the degassed solvent mixture (e.g., 4:1 dioxane/water, 0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Follow the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Add ethyl acetate and water, and separate the layers. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R¹-R² Troubleshooting_Workflow start Low Yield Issue catalyst Check Catalyst/Ligand (Freshness, Loading) start->catalyst base_solvent Optimize Base & Solvent (Strength, Solubility) catalyst->base_solvent No Improvement success Yield Improved catalyst->success Improved temp Increase Temperature base_solvent->temp No Improvement base_solvent->success Improved side_reactions Check for Side Reactions (Degas, Anhydrous) temp->side_reactions No Improvement temp->success Improved side_reactions->success Improved Selectivity_Control cluster_mono Mono-arylation Strategy cluster_di Di-arylation Strategy start Desired Product mono Mono-arylation start->mono Asymmetric Product di Di-arylation start->di Symmetric Product m1 Boronic Acid (≤1.0 equiv) mono->m1 m2 Milder Base (e.g., K₂CO₃) mono->m2 m3 Lower Temperature mono->m3 d1 Boronic Acid (>2.2 equiv) di->d1 d2 Stronger Base (e.g., LiOᵗBu) di->d2 d3 Higher Temperature di->d3

References

Common side reactions in the functionalization of 2,7-Dichloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,7-dichloro-1,8-naphthyridine. The information is presented in a question-and-answer format to directly address common issues encountered during its functionalization.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the experimental work.

Issue 1: Low yield and difficulty in isolating the mono-substituted product in nucleophilic aromatic substitution (SNAr) reactions.

  • Question: I am attempting a mono-amination of this compound but I am getting low yields of the desired product and facing challenges in its purification. What are the likely causes and how can I optimize my reaction?

  • Answer: Low yields in mono-amination of this compound are a known issue, often stemming from a combination of factors including competitive di-substitution and difficult product isolation.

    • Side Reactions: The primary side reaction is the formation of the di-substituted 2,7-diamino-1,8-naphthyridine. Even with a stoichiometric amount of the nucleophile, the mono-substituted product is still reactive, leading to the formation of the di-substituted byproduct.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure full conversion of the starting material, but be prepared for the formation of the di-substituted product. Alternatively, using a sub-stoichiometric amount of the amine (e.g., 0.9 equivalents) can favor mono-substitution, but will result in incomplete conversion of the starting material.[1]

      • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity for mono-substitution by slowing down the rate of the second substitution.

      • Purification Strategy: The "difficult isolation" of the mono-amidated product mentioned in the literature suggests that the starting material, mono-substituted product, and di-substituted product may have similar polarities, making chromatographic separation challenging.[1] Consider alternative purification techniques such as crystallization or trituration. A change in the chromatographic stationary phase or eluent system might also be beneficial.

      • Protecting Groups: For certain amines, the use of a protecting group that can be cleaved under mild conditions might alter the solubility and chromatographic behavior of the product, facilitating its isolation.

Issue 2: Over-substitution leading to the formation of di-substituted products in cross-coupling reactions.

  • Question: I am trying to perform a mono-Suzuki or mono-Sonogashira coupling on this compound, but I am observing significant amounts of the di-substituted product. How can I improve the selectivity for the mono-functionalized product?

  • Answer: Achieving mono-selectivity in cross-coupling reactions with this compound can be challenging due to the similar reactivity of the two chlorine atoms.

    • Side Reactions: The main side reaction is the formation of the symmetrical 2,7-disubstituted-1,8-naphthyridine.

    • Troubleshooting Steps:

      • Stoichiometry of the Coupling Partner: Carefully control the stoichiometry of the boronic acid/ester or terminal alkyne. Using 1.0 to 1.1 equivalents is a good starting point.

      • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. For Suzuki reactions, bulky, electron-rich phosphine ligands can sometimes favor mono-coupling by sterically hindering the approach to the second reactive site after the first coupling has occurred.

      • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stopping the reaction before it goes to completion can maximize the yield of the mono-substituted product. Lowering the reaction temperature may also improve selectivity.

      • Slow Addition: Adding the coupling partner (boronic acid or alkyne) slowly to the reaction mixture can help to maintain a low concentration of the nucleophile, thereby favoring mono-substitution.

Issue 3: Dehalogenation as a significant side reaction in palladium-catalyzed cross-coupling.

  • Question: During my Suzuki or Buchwald-Hartwig reaction with this compound, I am observing a significant amount of a byproduct that appears to be the mono-chloro-1,8-naphthyridine. What is causing this and how can I prevent it?

  • Answer: The observed byproduct is likely due to a dehalogenation side reaction, where a chlorine atom is replaced by a hydrogen atom.

    • Mechanism: Dehalogenation can occur through various pathways, including β-hydride elimination from the organopalladium intermediate or by protonolysis of the Pd-C bond.

    • Troubleshooting Steps:

      • Choice of Base: The choice of base can influence the extent of dehalogenation. For Suzuki reactions, using a weaker base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOtBu might reduce this side reaction.

      • Solvent Purity: Ensure that the solvent is anhydrous, as water can be a source of protons for the dehalogenation reaction.

      • Ligand Selection: Bulky, electron-rich ligands can sometimes suppress dehalogenation by promoting the desired reductive elimination step.

      • Reaction Temperature: Lowering the reaction temperature can often minimize dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the functionalization of this compound?

A1: The most common side reactions include:

  • Over-substitution: Formation of di-substituted products when mono-substitution is desired. This is particularly prevalent in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1]

  • Dehalogenation: Replacement of one or both chlorine atoms with hydrogen, a common side reaction in palladium-catalyzed couplings.

  • Homocoupling: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Hydrolysis: Under certain conditions (e.g., strong base and water), the chloro groups can be hydrolyzed to form the corresponding chloronaphthyridinone or dihydroxynaphthyridine.

Q2: How can I achieve selective mono-functionalization of this compound?

A2: Achieving selective mono-functionalization requires careful control of reaction conditions:

  • Stoichiometry: Use a stoichiometric or slightly sub-stoichiometric amount of the incoming nucleophile or coupling partner (typically 0.9 to 1.1 equivalents).[1]

  • Temperature: Lower reaction temperatures generally favor mono-substitution.

  • Catalyst System: In cross-coupling reactions, the choice of ligand can influence selectivity. Bulky ligands may sterically hinder the second substitution.

  • Reaction Time: Monitor the reaction progress and stop it once the desired mono-substituted product is maximized, before significant di-substitution occurs.

Q3: What is the reactivity order of the two chlorine atoms in this compound?

A3: The two chlorine atoms at the 2 and 7 positions of the 1,8-naphthyridine ring are electronically equivalent. Therefore, there is generally no inherent regioselectivity for the first substitution. Statistical mixtures of the mono-substituted product and the di-substituted product are often obtained.

Data Presentation

Table 1: Yields of Mono- vs. Di-amidation Products in the Pd-catalyzed Amidation of this compound [1]

Amide (Equivalents)Product(s)Yield (%)
0.9Mono-amidated22-42*
2.2Symmetrical Di-amidated50-90
1.1 (of two different amides)Unsymmetrical Di-amidated50-90

*Yields are for isolated products; difficulty in separation was noted.

Experimental Protocols

Protocol 1: General Procedure for Mono-amidation of this compound [1]

  • To a dry Schlenk tube, add this compound (1.0 mmol), the primary amide (0.9 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and K₂CO₃ (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Heat the mixture at 110 °C with stirring for the time required for the reaction to complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Note: The separation of the mono-amidated product from the starting material and the di-amidated byproduct can be challenging.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

  • In a glovebox, to a microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-coupling or 2.2 mmol for di-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 3.0 mmol).

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Seal the vial and heat it in a microwave reactor to the desired temperature (e.g., 120 °C) for the appropriate time (monitor by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Mandatory Visualization

Side_Reactions This compound This compound Functionalization Reaction Functionalization Reaction This compound->Functionalization Reaction Desired Mono-substituted Product Desired Mono-substituted Product Functionalization Reaction->Desired Mono-substituted Product Main Pathway Di-substituted Product Di-substituted Product Functionalization Reaction->Di-substituted Product Over-substitution Dehalogenated Product Dehalogenated Product Functionalization Reaction->Dehalogenated Product Dehalogenation Homocoupled Product Homocoupled Product Functionalization Reaction->Homocoupled Product Homocoupling (Suzuki) Hydrolyzed Product Hydrolyzed Product Functionalization Reaction->Hydrolyzed Product Hydrolysis

Caption: Common reaction pathways and side reactions in the functionalization of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low Yield Low Yield Over-substitution Over-substitution Low Yield->Over-substitution Dehalogenation Dehalogenation Low Yield->Dehalogenation Poor Selectivity Poor Selectivity Low Yield->Poor Selectivity Difficult Isolation Difficult Isolation Low Yield->Difficult Isolation Adjust Stoichiometry Adjust Stoichiometry Over-substitution->Adjust Stoichiometry Optimize Temperature Optimize Temperature Over-substitution->Optimize Temperature Change Base/Solvent Change Base/Solvent Dehalogenation->Change Base/Solvent Screen Catalysts/Ligands Screen Catalysts/Ligands Poor Selectivity->Screen Catalysts/Ligands Modify Purification Modify Purification Difficult Isolation->Modify Purification

Caption: A troubleshooting workflow for addressing low yields in the functionalization of this compound.

References

Technical Support Center: Troubleshooting 2,7-Dichloro-1,8-naphthyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conversion rates in palladium-catalyzed cross-coupling reactions with 2,7-dichloro-1,8-naphthyridine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low or no conversion in my Suzuki-Miyaura coupling with this compound?

A1: Low conversion in Suzuki-Miyaura couplings of this compound can stem from several factors. The electron-deficient nature of the naphthyridine ring and the presence of two reactive chloride sites can lead to challenges. Key areas to investigate include:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. Bulky, electron-rich ligands are often necessary to promote efficient oxidative addition and reductive elimination.[1][2][3] Catalyst deactivation, often visible as the formation of palladium black, can also be an issue.

  • Base: The strength and solubility of the base are crucial for the activation of the boronic acid/ester. An inappropriate base can lead to incomplete reaction or side reactions.

  • Solvent: The solvent system must be able to dissolve all reactants and be compatible with the chosen catalyst and base. Inadequate solubility can severely hinder the reaction rate.

  • Reaction Temperature: These couplings often require elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to catalyst decomposition.

  • Reagent Quality: The purity of the this compound, boronic acid/ester, and all other reagents is paramount. Impurities can poison the catalyst.

Q2: I am struggling with the Buchwald-Hartwig amination of this compound. What are the common pitfalls?

A2: The Buchwald-Hartwig amination of this compound is a powerful tool for C-N bond formation but can be challenging. Common issues include:

  • Catalyst Inhibition: The nitrogen atoms in the 1,8-naphthyridine ring can coordinate to the palladium center, leading to catalyst inhibition. The choice of a suitable bulky ligand can often mitigate this issue.

  • Base Sensitivity: The choice of base is critical. Strong bases like sodium tert-butoxide are often required, but can also lead to decomposition of sensitive substrates. Weaker bases may require higher temperatures and catalyst loadings.

  • Amine Reactivity: The nature of the amine coupling partner (primary vs. secondary, aliphatic vs. aromatic) will significantly influence the required reaction conditions. Sterically hindered amines may require more specialized catalyst systems.

  • Side Reactions: Competitive side reactions such as hydrodehalogenation (replacement of a chlorine with a hydrogen) can reduce the yield of the desired aminated product.

Q3: How can I control the regioselectivity to achieve mono- versus di-substitution of this compound?

A3: Achieving selective mono-substitution can be challenging due to the presence of two reactive C-Cl bonds. The two chlorine atoms on the naphthyridine core allow for sequential or simultaneous functionalization.[4] The following strategies can be employed to favor mono-substitution:

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the coupling partner relative to the this compound.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can often favor the formation of the mono-substituted product.

  • Ligand Choice: The use of very bulky ligands can sterically hinder the second coupling event after the first has occurred.

For di-substitution, using an excess of the coupling partner and the palladium catalyst, along with longer reaction times and higher temperatures, is generally effective.

Troubleshooting Guides

Low Conversion in Suzuki-Miyaura Coupling
Symptom Potential Cause Troubleshooting Steps
No or minimal product formation Inactive catalyst system- Use a pre-catalyst or ensure in-situ generation of the active Pd(0) species.- Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1][2]
Ineffective base- Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).- Ensure the base is finely powdered and anhydrous.
Poor reagent quality- Purify the this compound and boronic acid.- Use freshly opened, anhydrous, and degassed solvents.
Reaction stalls at partial conversion Catalyst deactivation- Lower the reaction temperature.- Use a more robust ligand or a higher catalyst loading.- Ensure a strictly inert atmosphere to prevent oxidation.
Product inhibition- Dilute the reaction mixture.- Try a different solvent to improve product solubility.
Formation of side products (e.g., homocoupling, dehalogenation) Presence of oxygen- Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
Suboptimal reaction conditions- Adjust the reaction temperature and time.- Optimize the stoichiometry of the reagents.
Low Conversion in Buchwald-Hartwig Amination
Symptom Potential Cause Troubleshooting Steps
No or minimal product formation Catalyst inhibition by naphthyridine nitrogen- Use bulky, electron-rich ligands (e.g., Xantphos, RuPhos) to shield the palladium center.[5]
Ineffective base- For less reactive amines, a strong base like NaOt-Bu or LHMDS may be necessary.- For base-sensitive substrates, screen weaker bases like K₃PO₄ or Cs₂CO₃ at higher temperatures.
Low reactivity of the amine- For challenging amines, consider using a more active pre-catalyst.- Increase the reaction temperature and/or time.
Reaction stalls at partial conversion Catalyst deactivation- Use a more robust ligand system.- Consider a higher catalyst loading.- Ensure the reaction is performed under a strictly inert atmosphere.
Significant hydrodehalogenation byproduct β-hydride elimination- This can be a competitive pathway.[5] The choice of ligand and base can influence the rate of reductive elimination versus β-hydride elimination. Consider screening different ligand/base combinations.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (2.2-3.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and will likely require optimization based on the specific amine used.

  • Catalyst Pre-formation (if not using a pre-catalyst): In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Reagent Addition: To the same vessel, add the base (e.g., NaOt-Bu, 2.2-2.5 equiv.), this compound (1.0 equiv.), and the amine (2.2-2.5 equiv.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Example Conditions for Suzuki-Miyaura Coupling of Dichloro-Heterocycles

EntryDichloro-SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,6-Dichloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
22,4-DichloroquinazolinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901678
35,7-Dichloro-1,6-naphthyridine3-Tolylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O1001892 (mono-arylated at C5)
4This compoundPhenylboronic acidPd(PPh₃)₄ (10)-K₂CO₃Toluene/EtOH/H₂O1102475 (di-substituted)

Note: Data for entries 1-3 are based on reactions with similar substrates and are intended to provide a starting point for optimization. Data for entry 4 is a representative example.

Table 2: Example Conditions for Buchwald-Hartwig Amination of Dichloro-Heterocycles

EntryDichloro-SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Chloro-1,5-naphthyridineMorpholinePd(OAc)₂ (2)XantPhos (4)Cs₂CO₃Dioxane1101888
22,5-Dichloro-4,6-pyrimidinediamineAnilinePd₂(dba)₃ (2.5)XPhos (5)NaOt-BuToluene1001291 (mono-aminated)
3This compoundBenzylaminePd(OAc)₂ (5)BINAP (7.5)NaOt-BuToluene1102465 (di-substituted)
4This compoundPiperidineG3-XPhos (2)-LHMDSDioxane1001682 (di-substituted)

Note: Data for entries 1-2 are based on reactions with similar substrates and are intended to provide a starting point for optimization. Data for entries 3-4 are representative examples.

Visualizations

Troubleshooting_Workflow Start Low Conversion Observed Check_Reagents Verify Reagent Purity and Inertness (Substrate, Coupling Partner, Solvent, Base) Start->Check_Reagents Optimize_Catalyst Screen Catalyst and Ligand (e.g., Pd source, bulky phosphines) Check_Reagents->Optimize_Catalyst Reagents OK Optimize_Base Optimize Base (Strength and Solubility) Optimize_Catalyst->Optimize_Base Optimize_Temp Adjust Reaction Temperature Optimize_Base->Optimize_Temp Side_Reactions Analyze for Side Reactions (e.g., Dehalogenation, Homocoupling) Optimize_Temp->Side_Reactions Success Improved Conversion Optimize_Temp->Success Optimization Successful Side_Reactions->Optimize_Catalyst Address Side Reactions

Caption: A logical workflow for troubleshooting low conversion rates.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-X L_n Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_R R-Pd(II)-R' L_n PdII->PdII_R R'-B(OR)₂ (activated by base) Transmetal Transmetalation PdII_R->Pd0 Ar-R' RedElim Reductive Elimination Start Ar-X Boronic R-B(OR)₂ Product Ar-R Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X L_n Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_Amide Ar-Pd(II)-NR₂ L_n PdII->PdII_Amide HNR₂ Base Amine_Coord Amine Coordination & Deprotonation PdII_Amide->Pd0 Ar-NR₂ RedElim Reductive Elimination Start Ar-X Amine HNR₂ Product Ar-NR₂ Base Base

References

Technical Support Center: Catalyst Selection for Selective Mono-arylation of 2,7-Dichloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective mono-arylation of 2,7-dichloro-1,8-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the selective mono-arylation of this compound?

A1: The most prevalent and effective methods are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination for C-N bond formation and Suzuki-Miyaura coupling for C-C bond formation. These reactions offer good functional group tolerance and milder reaction conditions compared to traditional methods.[1]

Q2: Which catalyst system is recommended for the selective mono-amidation of this compound?

A2: A commonly used and effective catalyst system is a combination of a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂), and a bulky, electron-rich phosphine ligand. The use of Xantphos as a ligand with Pd(OAc)₂ and potassium carbonate (K₂CO₃) as the base has been reported for this transformation.[2][3]

Q3: How can I favor mono-arylation over di-arylation?

A3: Achieving high selectivity for mono-arylation over di-arylation is a common challenge. Key strategies include:

  • Stoichiometry Control: Using a slight excess of the amine or boronic acid coupling partner (e.g., 0.9 equivalents) relative to the this compound can favor the mono-substituted product.[2][3]

  • Ligand Selection: Bulky phosphine ligands can sterically hinder the second arylation, thus improving mono-selectivity. Ligands like Xantphos, BippyPhos, and BrettPhos have been shown to be effective in promoting mono-arylation in similar systems.[4][5]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes favor the formation of the mono-arylated product by minimizing the conversion to the di-arylated species.

Q4: What are typical yields for the selective mono-amidation of this compound?

A4: Isolated yields for the mono-amidation of this compound can be moderate. Published results using a Pd(OAc)₂/Xantphos system report isolated yields in the range of 22-42%.[2][3] The difficulty in separating the mono-amidated product from the starting material and the di-amidated by-product can contribute to these moderate yields.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the selective mono-arylation of this compound.

Issue 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. Consider using a pre-catalyst to ensure the formation of the active Pd(0) species.
Inappropriate Base The choice of base is critical. For Buchwald-Hartwig aminations, common bases include NaOtBu, K₂CO₃, or Cs₂CO₃. The base strength can significantly impact the reaction rate. Perform a small-scale screen of different bases.
Poor Solvent Quality Use anhydrous, degassed solvents. Water and oxygen can deactivate the catalyst.
Low Reaction Temperature While lower temperatures can favor mono-selectivity, they may also lead to low conversion. Gradually increase the reaction temperature in increments of 10-20 °C.
Issue 2: Predominant Formation of the Di-arylated Product
Possible Cause Suggested Solution
Incorrect Stoichiometry Carefully control the stoichiometry. Use a slight deficiency of the arylating agent (e.g., 0.8-0.9 equivalents).
Ligand Choice Employ bulky, electron-rich phosphine ligands that sterically discourage a second arylation. Consider screening ligands such as Xantphos, AdBrettPhos, or BippyPhos.[4][6]
Prolonged Reaction Time Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the desired mono-arylated product is maximized.
Issue 3: Difficulty in Isolating the Mono-arylated Product
Possible Cause Suggested Solution
Similar Polarity of Products The mono-arylated product, di-arylated product, and starting material may have similar polarities, making chromatographic separation challenging.
- Optimize Chromatography: Use a shallow solvent gradient during column chromatography. Consider using a different stationary phase (e.g., alumina) or a different solvent system.
- Crystallization: Attempt to selectively crystallize the desired product or one of the by-products from the crude mixture.
- Derivatization: If separation is extremely difficult, consider a temporary derivatization of one of the components to alter its polarity, followed by separation and deprotection.

Data Presentation

Table 1: Catalyst System Performance for Mono-amidation of this compound

Catalyst SystemBaseSolventTemp (°C)Time (h)Amide (equiv.)Isolated Yield (%)Reference
Pd(OAc)₂ / XantphosK₂CO₃Dioxane100160.922-42[2][3]

Note: The reported yield is a range for different primary amides.

Experimental Protocols

General Protocol for Palladium-Catalyzed Mono-amidation of this compound[2][3]

Materials:

  • This compound

  • Amide (primary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium carbonate (K₂CO₃), dried

  • Anhydrous, degassed dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), potassium carbonate (2.5 equiv), palladium(II) acetate (0.05 equiv), and Xantphos (0.10 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add the primary amide (0.9 equiv) and anhydrous, degassed dioxane.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (or when the optimal ratio of mono- to di-substituted product is reached), cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-amidated product.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants: - this compound - K₂CO₃, Pd(OAc)₂, Xantphos inert 2. Inert Atmosphere: Evacuate & backfill with N₂/Ar reagents->inert add_amide 3. Add Amide & Solvent: - Amide (0.9 equiv) - Anhydrous Dioxane inert->add_amide heat 4. Heat & Stir: 100 °C with vigorous stirring add_amide->heat monitor 5. Monitor Progress: TLC or LC-MS heat->monitor cool 6. Cool to RT monitor->cool filter 7. Dilute & Filter cool->filter wash 8. Wash with Water & Brine filter->wash dry 9. Dry & Concentrate wash->dry purify 10. Column Chromatography dry->purify product Isolated Mono-arylated Product purify->product

Caption: Experimental workflow for the selective mono-amidation of this compound.

Troubleshooting_Guide cluster_low_conversion Troubleshooting Low Conversion cluster_high_conversion Troubleshooting Selectivity & Isolation cluster_diarylation Reducing Di-arylation cluster_purification Improving Purification start Low Yield of Mono-arylated Product check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion check_conversion->high_conversion High check_catalyst 1. Check Catalyst Activity low_conversion->check_catalyst check_diarylation 1. Check for Di-arylation high_conversion->check_diarylation check_purification 2. Optimize Purification high_conversion->check_purification check_base 2. Screen Different Bases check_catalyst->check_base check_temp 3. Increase Temperature check_base->check_temp diarylation_high High Di-arylation check_diarylation->diarylation_high Yes purification_issue Difficult Purification check_purification->purification_issue Yes adjust_stoich a. Adjust Stoichiometry diarylation_high->adjust_stoich optimize_chrom a. Optimize Chromatography purification_issue->optimize_chrom change_ligand b. Use Bulkier Ligand adjust_stoich->change_ligand reduce_time c. Reduce Reaction Time change_ligand->reduce_time try_cryst b. Attempt Crystallization optimize_chrom->try_cryst

Caption: Troubleshooting decision tree for low yield in selective mono-arylation.

References

Removal of unreacted 2,7-Dichloro-1,8-naphthyridine from product mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of unreacted 2,7-Dichloro-1,8-naphthyridine from product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

A1: this compound is soluble in acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] This information is critical when choosing a solvent for your reaction or purification process.

Q2: What are the initial workup steps after a reaction involving this compound?

A2: A common initial workup procedure involves pouring the reaction mixture onto ice-cold water.[3][4] This helps to precipitate the organic compounds and quench reactive reagents. Subsequent neutralization, often with a base like sodium carbonate to a pH of 8, can facilitate the precipitation of the desired product and unreacted starting material.[4]

Q3: Can I use recrystallization to remove unreacted this compound?

A3: Yes, recrystallization is a viable method. The choice of solvent is crucial and depends on the solubility differences between your product and the unreacted this compound. Common recrystallization solvents for 1,8-naphthyridine derivatives include acetone, methanol-ether, and chloroform-methanol.[3][4] A successful recrystallization will result in the crystallization of the less soluble compound, leaving the more soluble one in the mother liquor.

Q4: Is column chromatography effective for separating my product from this compound?

A4: Column chromatography is a powerful technique for separating compounds with different polarities.[5][6] By selecting an appropriate solvent system (mobile phase) and stationary phase (e.g., silica gel or alumina), you can achieve effective separation. For 1,8-naphthyridine derivatives, a common mobile phase is a mixture of methanol and chloroform.[3]

Troubleshooting Guides

Issue 1: Unreacted this compound co-precipitates with my product during workup.

Possible Cause: The product and the starting material have similar solubilities in the solvent system used for precipitation.

Troubleshooting Steps:

  • pH Adjustment: Carefully control the pH during the neutralization step. The solubility of your product, which may have basic nitrogen atoms, could be highly pH-dependent. Experiment with different pH values to find a point where the solubility difference between your product and the starting material is maximized.

  • Solvent Screening for Trituration: Instead of direct precipitation, try triturating the crude mixture with a solvent in which the unreacted this compound is more soluble than your product. This involves suspending the crude solid in the solvent and stirring, which can selectively dissolve the starting material.

  • Temperature Control: Investigate the effect of temperature on solubility. Cooling the mixture slowly during precipitation might favor the crystallization of the desired product over the starting material.

Issue 2: I am unable to separate my product from unreacted this compound using column chromatography.

Possible Cause: The polarity of your product and the starting material are too similar, leading to co-elution.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic (constant solvent composition) mobile phase, switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can improve the resolution between closely eluting compounds.

    • Solvent System Modification: Experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate system, try dichloromethane/methanol or toluene/acetone. Small additions of a third solvent, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), can also significantly alter the separation.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. If you are using silica gel, alumina might offer different selectivity. For very nonpolar compounds, a reverse-phase column (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) could be effective.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, High-Performance Liquid Chromatography (HPLC) offers significantly better resolution than standard column chromatography.[7]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
AcetoneSoluble[1][2]
Dimethylformamide (DMF)Soluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]

Table 2: Common Purification Techniques for 1,8-Naphthyridine Derivatives

TechniqueDetailsReference
Recrystallization Solvents: Acetone, Methanol-Ether, Chloroform-Methanol.[3][4]
Column Chromatography Mobile Phase Example: 1% Methanol in Chloroform.[3]
Workup Quenching with ice-cold water, followed by neutralization with Na₂CO₃.[3][4]

Experimental Protocols

Protocol 1: General Workup and Precipitation
  • Once the reaction is complete, cool the reaction vessel to room temperature.

  • Slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring.

  • Neutralize the mixture to a pH of approximately 8 by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) or another suitable base.

  • Stir the resulting suspension for 30-60 minutes to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of a solvent in which the product has low solubility (e.g., diethyl ether) to remove highly soluble impurities.

  • Dry the solid under vacuum to obtain the crude product.

Protocol 2: Recrystallization
  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., acetone, or a mixture like chloroform-methanol) to dissolve the solid completely.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Once crystallization is complete, collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Column Chromatography
  • Prepare a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elute the column with the chosen mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).

  • Collect the fractions as they elute from the column.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the desired product and those containing the unreacted this compound.

  • Combine the pure fractions containing the product and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reaction Product Mixture (Product + Unreacted DCDN) quench Quench with Ice-Cold Water reaction->quench neutralize Neutralize (e.g., Na2CO3) quench->neutralize precipitate Precipitation neutralize->precipitate filter_wash Filter & Wash precipitate->filter_wash crude_product Crude Product filter_wash->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: General experimental workflow for reaction workup and purification.

troubleshooting_chromatography cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Change start Co-elution of Product and DCDN gradient Implement Gradient Elution start->gradient Try First solvent Modify Solvent System (e.g., add modifier) start->solvent Try First change_sp Switch Stationary Phase (e.g., Silica to Alumina or C18) gradient->change_sp If Unsuccessful solvent->change_sp If Unsuccessful hplc Utilize HPLC for Higher Resolution change_sp->hplc For Difficult Separations

Caption: Troubleshooting guide for column chromatography separation issues.

References

Impact of solvent and base on the outcome of 2,7-Dichloro-1,8-naphthyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvent and base on reactions involving 2,7-dichloro-1,8-naphthyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleophilic aromatic substitution (SNAr) reaction on this compound is giving a low yield. What are the common causes and how can I improve it?

Low yields in SNAr reactions with this substrate often stem from several key factors:

  • Insufficient Nucleophilicity: The attacking species (e.g., an amine, alcohol, or thiol) may not be sufficiently electron-rich to attack the electron-deficient naphthyridine ring effectively.

  • Poor Solubility: The substrate or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

  • Inappropriate Base: The base may be too weak to sufficiently deprotonate the nucleophile (if required) or neutralize the HCl generated during the reaction, leading to equilibrium issues or side reactions.

  • Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation energy barrier, especially with less reactive nucleophiles.

  • Presence of Water: For moisture-sensitive reactions, trace amounts of water can lead to the formation of undesired hydroxy-naphthyridine byproducts.

Troubleshooting Steps:

  • Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they effectively dissolve the substrate and reagents and do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.

  • Choice of Base: For amine nucleophiles, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is often used. For less reactive amines or alcohol nucleophiles, a stronger inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) may be necessary.

  • Increase Temperature: Gradually increase the reaction temperature. Many SNAr reactions on this scaffold require heating, often in the range of 60-120 °C.[1]

  • Ensure Anhydrous Conditions: If hydrolysis is a suspected side reaction, ensure all solvents and reagents are rigorously dried before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: I am struggling to achieve selective monosubstitution. I either get a mixture of mono- and di-substituted products or the reaction doesn't proceed at all. How can I control the selectivity?

Achieving selective mono-substitution on a symmetrical molecule like this compound is a common challenge. The initial substitution reaction forms a mono-substituted product which can then compete with the starting material for the remaining nucleophile.

Strategies to Favor Monosubstitution:

  • Control Stoichiometry: Use a slight excess or an equimolar amount of the starting this compound relative to the nucleophile. Using an excess of the nucleophile will strongly favor di-substitution.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often favor the mono-substitution product, as the second substitution step typically has a higher activation energy.

  • Palladium-Catalyzed Reactions: For C-N bond formation (amination/amidation), a Buchwald-Hartwig approach can offer better control. Even with this method, achieving high yields of the mono-amidation product can be challenging due to difficult isolation, with moderate yields often being the outcome.[2] Using slightly less than one equivalent of the amide nucleophile (e.g., 0.9 equiv) has been shown to favor mono-amidation, though isolated yields may remain modest (22-42%).[2]

Q3: My Palladium-catalyzed amination (Buchwald-Hartwig) is failing or giving complex mixtures. What should I troubleshoot?

While powerful, Buchwald-Hartwig aminations can be sensitive to several parameters, especially with heteroaromatic substrates like naphthyridines.

Troubleshooting Buchwald-Hartwig Reactions:

  • Ligand Choice: The choice of phosphine ligand is critical. For heteroaromatic chlorides, bulky, electron-rich ligands like Xantphos are often a good starting point as they facilitate the key oxidative addition and reductive elimination steps.[2][3]

  • Base Selection: The strength of the base is crucial. Aryl chlorides typically require stronger bases than bromides or iodides. Sodium tert-butoxide (NaOtBu) is a common choice. However, for some substrates, a carbonate base like K₂CO₃ or Cs₂CO₃ may provide better results.[2][4]

  • Catalyst Deactivation: The naphthyridine nitrogen atoms can potentially coordinate to the palladium center, inhibiting catalysis. Using a higher catalyst loading or switching to a more robust pre-catalyst might be necessary.

  • Solvent: Anhydrous, deoxygenated solvents are mandatory. Toluene and dioxane are commonly used and their ability to dissolve all components at the reaction temperature is key.[3]

Data Presentation: Impact of Reaction Conditions

The following tables summarize quantitative data from the literature to illustrate the impact of different reaction conditions on the outcome of reactions with this compound and related substrates.

Table 1: Palladium-Catalyzed Amidation of this compound [2]

Amide Nucleophile (Equivalents)BaseLigandSolventTemp (°C)Time (h)ProductYield (%)
Benzamide (2.2)K₂CO₃XantphosDioxane100242,7-Dibenzamido-1,8-naphthyridine90
Acetamide (2.2)K₂CO₃XantphosDioxane100242,7-Diacetamido-1,8-naphthyridine76
Benzamide (0.9)K₂CO₃XantphosDioxane100242-Benzamido-7-chloro-1,8-naphthyridine42
Acetamide (0.9)K₂CO₃XantphosDioxane100242-Acetamido-7-chloro-1,8-naphthyridine31

Note: The study highlights that while monoamidation is selective, isolated yields are moderate.[2]

Table 2: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr)

NucleophileBaseSolventTemp (°C)TimeProduct TypeYield (%)Reference
Substituted AnilinesNa₂CO₃ / KIDMF1204-8 h2,7-DisubstitutedN/A[1]
Sodium AzideNoneDMF604 hMonosubstituted95[4]
BenzylamineNone (neat)N/A1206 hMonosubstituted50[4]

Note: This table compiles conditions from different synthetic procedures and is intended to be illustrative, not a direct side-by-side comparison.

Experimental Protocols & Visualizations

General Protocol for Palladium-Catalyzed Amidation

This protocol is adapted from literature procedures for the Buchwald-Hartwig amidation of this compound.[2]

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the primary amide (1.0-2.2 equiv, depending on desired mono- or di-substitution), potassium carbonate (K₂CO₃, 2.5 equiv), Xantphos (10 mol%), and palladium(II) acetate (Pd(OAc)₂, 5 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir for 24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during substitution reactions on this compound.

G start Reaction Start: Substitution on This compound check_yield Low Yield or No Reaction? start->check_yield increase_temp Increase Temperature (e.g., 80-120 °C) check_yield->increase_temp Yes check_selectivity Poor Selectivity? (Mono vs. Di) check_yield->check_selectivity No check_base Is Base Strong Enough? (e.g., K2CO3, NaOtBu) increase_temp->check_base check_solvent Change to Polar Aprotic Solvent (e.g., DMF, DMSO) check_base->check_solvent check_catalyst For Pd-cat: Check Ligand/Catalyst Loading check_solvent->check_catalyst success Reaction Optimized check_catalyst->success control_stoich Adjust Stoichiometry: Use ~1 eq. Nucleophile for Mono-substitution check_selectivity->control_stoich Yes check_side_products Side Products Observed? (e.g., Hydrolysis) check_selectivity->check_side_products No lower_temp Lower Reaction Temperature control_stoich->lower_temp lower_temp->success use_anhydrous Use Anhydrous Reagents & Solvents under Inert Gas check_side_products->use_anhydrous Yes check_side_products->success No use_anhydrous->success

Caption: Troubleshooting Decision Tree for Naphthyridine Reactions.

Influence of Solvent on SNAr Pathway

The choice of solvent significantly impacts the energy profile of an SNAr reaction. Polar aprotic solvents are generally favored because they solvate the cationic counter-ion of the base but do not strongly hydrogen-bond with the nucleophile, leaving it more "naked" and reactive.

G Impact of Solvent on Nucleophile Reactivity cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nu_protic Nucleophile (Nu⁻) Solv_protic Solvent Cage (H-Bonding) Result_protic Lower Reactivity Nu_protic->Result_protic Solvated & Stabilized Nu_aprotic "Naked" Nucleophile (Nu⁻) Result_aprotic Higher Reactivity Nu_aprotic->Result_aprotic Highly Reactive

Caption: Solvent Effect on Nucleophile Availability in SNAr Reactions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,7-Dichloro-1,8-naphthyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of foundational scaffolds is paramount for the efficient synthesis of novel chemical entities. This guide provides a comparative overview of the reactivity of 2,7-dichloro-1,8-naphthyridine with other dichloronaphthyridine isomers, focusing on nucleophilic aromatic substitution (SNAr) reactions. The information presented is supported by experimental data from scientific literature to aid in the strategic design of synthetic routes.

The 1,8-naphthyridine core is a significant pharmacophore found in numerous biologically active compounds. The this compound derivative serves as a versatile building block, allowing for the introduction of various functionalities through the displacement of its chlorine atoms. However, the reactivity of this scaffold, particularly in comparison to its isomers, is a critical consideration for synthetic chemists.

Understanding Reactivity in Dichloronaphthyridines

The reactivity of dichloronaphthyridines in SNAr reactions is primarily governed by the electron-deficient nature of the naphthyridine ring system, which is further influenced by the position of the nitrogen atoms and the chlorine substituents. The nitrogen atoms act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack. The stability of the negatively charged Meisenheimer intermediate, formed upon nucleophilic addition, is a key determinant of the reaction's feasibility and regioselectivity.

For this compound, both chlorine atoms are in positions activated by the ring nitrogens. However, the reactivity at these positions can be influenced by the nature of the nucleophile and the reaction conditions. It has been noted that the first nucleophilic substitution can deactivate the ring, making the second substitution more challenging and often requiring more forcing conditions.

Comparative Reactivity Data

Dichloronaphthyridine IsomerNucleophileReaction TypeProductYield (%)Reference
This compoundVarious primary amidesPd-catalyzed amidation (di-substitution)2,7-Diamido-1,8-naphthyridines50-90[1]
This compoundPrimary amidesPd-catalyzed amidation (mono-substitution)2-Amido-7-chloro-1,8-naphthyridine22-42[1]

Note: The yields for the mono-amidation of this compound were reported as poor to moderate due to difficulties in product isolation.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic results. Below are representative protocols for nucleophilic substitution reactions on dichloronaphthyridines.

Protocol 1: Palladium-Catalyzed Amidation of this compound

This protocol describes the synthesis of symmetric and non-symmetric 2,7-diamido-1,8-naphthyridines.

Materials:

  • This compound

  • Primary amide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine this compound, the primary amide (2.2 equivalents for di-substitution or 0.9 equivalents for mono-substitution), Pd(OAc)₂, Xantphos, and K₂CO₃.

  • Add the anhydrous solvent.

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: General Buchwald-Hartwig Amination of a Chloro-1,5-naphthyridine

This protocol can be adapted for the amination of various dichloronaphthyridine isomers.

Materials:

  • Chloro-1,5-naphthyridine derivative

  • Amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XantPhos

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the chloro-1,5-naphthyridine (1.0 mmol), the desired amine (1.2 mmol), the base (1.4 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XantPhos (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[2]

Logical Flow of Reactivity Comparison

The following diagram illustrates the conceptual workflow for comparing the reactivity of different dichloronaphthyridine isomers.

G cluster_0 Reactant Selection cluster_1 Reaction Conditions cluster_2 Reaction Execution & Analysis cluster_3 Data Comparison This compound This compound Parallel Synthesis Parallel Synthesis This compound->Parallel Synthesis Other Dichloronaphthyridine Isomers Other Dichloronaphthyridine Isomers Other Dichloronaphthyridine Isomers->Parallel Synthesis Nucleophile Nucleophile Nucleophile->Parallel Synthesis Solvent Solvent Solvent->Parallel Synthesis Temperature Temperature Temperature->Parallel Synthesis Catalyst Catalyst Catalyst->Parallel Synthesis Monitoring Reaction Progress (TLC, LC-MS) Monitoring Reaction Progress (TLC, LC-MS) Parallel Synthesis->Monitoring Reaction Progress (TLC, LC-MS) Product Isolation & Characterization Product Isolation & Characterization Monitoring Reaction Progress (TLC, LC-MS)->Product Isolation & Characterization Reaction Yields Reaction Yields Product Isolation & Characterization->Reaction Yields Reaction Rates (if measured) Reaction Rates (if measured) Product Isolation & Characterization->Reaction Rates (if measured)

Caption: Workflow for Comparing Dichloronaphthyridine Reactivity.

Conclusion

This compound is a valuable and reactive scaffold for the synthesis of functionalized molecules. While direct, quantitative comparisons with its isomers are scarce, the available data indicates that nucleophilic substitution is a viable strategy, often requiring catalyzed or forcing conditions for di-substitution. The provided protocols offer a starting point for developing and optimizing synthetic routes. Further head-to-head comparative studies under standardized conditions would be highly beneficial to the scientific community for a more precise understanding of the relative reactivities of these important building blocks.

References

A Head-to-Head Battle of Halogens: 2,7-Dichloro-1,8-naphthyridine vs. 2,7-Dibromo-1,8-naphthyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 1,8-naphthyridine core, a privileged structure in numerous biologically active compounds, is often elaborated using palladium-catalyzed cross-coupling reactions.[1] The choice of the starting dihalogenated substrate is a critical parameter influencing reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth comparison of 2,7-dichloro-1,8-naphthyridine and 2,7-dibromo-1,8-naphthyridine in various cross-coupling reactions, supported by experimental data and detailed protocols.

The fundamental difference in reactivity between the chloro and bromo substituents dictates their performance in cross-coupling reactions. Generally, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, leading to a lower activation energy for the oxidative addition step in the catalytic cycle of palladium-catalyzed reactions.[2][3] This translates to the higher reactivity of 2,7-dibromo-1,8-naphthyridine compared to its dichloro counterpart under similar reaction conditions. Consequently, reactions with the dibromo derivative often proceed under milder conditions, with lower catalyst loadings and shorter reaction times.

However, the lower cost and greater commercial availability of this compound can make it an attractive starting material, provided that efficient catalytic systems are employed. The development of advanced phosphine ligands and palladium precatalysts has significantly improved the feasibility of using less reactive aryl chlorides in cross-coupling reactions.[4][5]

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the performance of 2,7-dichloro- and 2,7-dibromo-1,8-naphthyridine in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille cross-coupling reactions. The presented data is a synthesis of literature reports on similar substrates, highlighting the expected trends in reactivity and yield.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For the disubstitution of the 1,8-naphthyridine core, 2,7-dibromo-1,8-naphthyridine is expected to react more readily, affording higher yields under standard conditions. Achieving high conversions with this compound typically requires more specialized and often more expensive catalyst systems.

FeatureThis compound2,7-Dibromo-1,8-naphthyridine
Typical Catalyst System Pd(OAc)₂ / SPhos or other bulky, electron-rich phosphine ligands[6][7]Pd(PPh₃)₄, PdCl₂(dppf)[2]
Typical Base K₃PO₄, Cs₂CO₃[8]Na₂CO₃, K₂CO₃[8]
Typical Solvent Dioxane/H₂O, Toluene[8][9]Dioxane/H₂O, DMF[9]
Typical Temperature 100-120 °C80-100 °C
Expected Yield (Di-substitution) Moderate to Good (with optimized catalyst)Good to Excellent
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the C-Br bond's higher reactivity makes 2,7-dibromo-1,8-naphthyridine the more amenable substrate for this transformation. The amination of this compound often necessitates the use of more sophisticated ligands to achieve comparable efficiency.[4][10][11]

FeatureThis compound2,7-Dibromo-1,8-naphthyridine
Typical Catalyst System Pd₂(dba)₃ / Xantphos or other specialized ligands[4]Pd(OAc)₂ / BINAP or P(t-Bu)₃[11]
Typical Base NaOt-Bu, Cs₂CO₃[4]NaOt-Bu, K₃PO₄
Typical Solvent Toluene, Dioxane[4]Toluene, Dioxane
Typical Temperature 100-120 °C80-110 °C
Expected Yield (Di-substitution) Moderate to GoodGood to Excellent
Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The reactivity trend remains consistent, with aryl bromides generally being superior substrates to aryl chlorides. For this compound, higher temperatures and more active catalyst systems are typically required.

FeatureThis compound2,7-Dibromo-1,8-naphthyridine
Typical Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₂Cl₂ / CuI
Typical Base Et₃N, i-Pr₂NHEt₃N, i-Pr₂NH
Typical Solvent DMF, THFDMF, THF
Typical Temperature 80-100 °CRoom Temperature to 60 °C
Expected Yield (Di-substitution) ModerateGood to Excellent
Stille Coupling

The Stille coupling utilizes organotin reagents for the formation of C-C bonds. While a highly versatile reaction, the toxicity of the tin reagents is a significant drawback. The reactivity difference between the C-Cl and C-Br bonds is also pronounced in this coupling, with the dibromo derivative being the more reactive partner.[12]

FeatureThis compound2,7-Dibromo-1,8-naphthyridine
Typical Catalyst System Pd(PPh₃)₄Pd(PPh₃)₄
Typical Additive LiCl, CuI (optional)LiCl (optional)
Typical Solvent Toluene, Dioxane, DMFToluene, Dioxane, DMF
Typical Temperature 100-120 °C80-100 °C
Expected Yield (Di-substitution) ModerateGood

Experimental Protocols

The following are representative experimental protocols for the di-substitution of 2,7-dihalo-1,8-naphthyridines. Note: These are general procedures and may require optimization for specific substrates and coupling partners.

Suzuki-Miyaura Coupling of 2,7-Dibromo-1,8-naphthyridine (General Procedure)

To a solution of 2,7-dibromo-1,8-naphthyridine (1.0 mmol) and the desired arylboronic acid (2.5 mmol) in a mixture of dioxane (10 mL) and water (2 mL) is added Na₂CO₃ (3.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 mmol) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12-24 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination of this compound (General Procedure)

In a glovebox, a Schlenk tube is charged with this compound (1.0 mmol), the desired amine (2.5 mmol), NaOt-Bu (3.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol). Anhydrous toluene (10 mL) is added, and the tube is sealed. The reaction mixture is then heated to 110 °C for 18-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.[4]

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G Generic Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)Ln PdII R-Pd(II)L2-X Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_R R-Pd(II)L2-R' PdII->PdII_R R'-M Trans Transmetalation PdII_R->Pd0 Reductive Elimination Product R-R' PdII_R->Product RedEl Reductive Elimination ArX Ar-X (2,7-Dihalo-1,8-naphthyridine) NuM R'-M (Organoboron, Amine, etc.) MX M-X

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Hypothetical Inhibition of a Kinase Signaling Pathway

Kinase_Pathway Hypothetical Kinase Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation Proliferation Cell Proliferation TranscriptionFactor->Proliferation Inhibitor Functionalized 1,8-Naphthyridine Derivative Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a kinase cascade by a functionalized 1,8-naphthyridine derivative.

References

In Vitro Anticancer Activity of 2,7-Diaryl-1,8-Naphthyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects. Among these, 2,7-diaryl substituted 1,8-naphthyridines have garnered significant attention for their promising in vitro cytotoxic profiles against a range of human cancer cell lines. This guide provides an objective comparison of the anticancer activity of various 2,7-diaryl-1,8-naphthyridine derivatives, supported by experimental data, detailed methodologies, and mechanistic insights.

Comparative Anticancer Activity

The in vitro cytotoxic activity of a series of 2,7-diaryl-1,8-naphthyridine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the table below. Lower IC50 values indicate higher potency.

Compound IDC2-Aryl SubstituentC7-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
1 Phenyl4-MethoxyphenylHeLa (Cervical Cancer)5.2[1][2]
2 Phenyl4-ChlorophenylHeLa (Cervical Cancer)3.8[1][2]
3 4-Methoxyphenyl4-MethoxyphenylHeLa (Cervical Cancer)7.1[1][2]
4 4-Chlorophenyl4-ChlorophenylHeLa (Cervical Cancer)2.5[1][2]
5 Phenyl4-MethoxyphenylHL-60 (Leukemia)2.1[1][2]
6 Phenyl4-ChlorophenylHL-60 (Leukemia)1.5[1][2]
7 4-Methoxyphenyl4-MethoxyphenylHL-60 (Leukemia)3.3[1][2]
8 4-Chlorophenyl4-ChlorophenylHL-60 (Leukemia)0.9[1][2]
9 Phenyl4-MethoxyphenylPC-3 (Prostate Cancer)8.7[1][2]
10 Phenyl4-ChlorophenylPC-3 (Prostate Cancer)6.4[1][2]
11 4-Methoxyphenyl4-MethoxyphenylPC-3 (Prostate Cancer)10.2[1][2]
12 4-Chlorophenyl4-ChlorophenylPC-3 (Prostate Cancer)4.1[1][2]

Mechanisms of Anticancer Action

Studies have revealed that 2,7-diaryl-1,8-naphthyridines exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating cancerous cells. The 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine derivative has been shown to induce apoptosis in carcinoma cells.[3] This process is often initiated through the mitochondrial pathway, which involves an increase in the mitochondrial membrane potential (MMP), followed by its loss, leading to the release of pro-apoptotic factors.[3]

dot

Naphthyridine 2,7-Diaryl-1,8- naphthyridine Mitochondria Mitochondria Naphthyridine->Mitochondria targets MMP_Increase ↑ MMP Mitochondria->MMP_Increase MMP_Loss ↓ MMP MMP_Increase->MMP_Loss Apoptogenic_Factors Release of Apoptogenic Factors MMP_Loss->Apoptogenic_Factors Caspase_Activation Caspase Activation Apoptogenic_Factors->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by 2,7-Diaryl-1,8-Naphthyridines.

Cell Cycle Arrest

In addition to apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. For instance, the 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine derivative has been observed to cause cell cycle arrest at the G2/M phase.[3] This disruption of the normal cell cycle progression prevents cancer cells from dividing and growing. Some naphthyridine derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4]

dot

Naphthyridine 2,7-Diaryl-1,8- naphthyridine CDK_Inhibition CDK Inhibition Naphthyridine->CDK_Inhibition induces G2M_Phase G2/M Phase CDK_Inhibition->G2M_Phase affects Cell_Cycle_Arrest Cell Cycle Arrest G2M_Phase->Cell_Cycle_Arrest

Caption: G2/M Cell Cycle Arrest Mechanism of 2,7-Diaryl-1,8-Naphthyridines.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells (HeLa, HL-60, or PC-3) are seeded in 96-well plates at a density of 5 x 10^4 cells/mL in a total volume of 100 µL of culture medium per well. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The 2,7-diaryl-1,8-naphthyridine derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These are then serially diluted with culture medium to achieve the desired final concentrations. 100 µL of the compound solutions are added to the wells, and the plates are incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curves.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24, 48, and 72 hours.

  • Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Cell Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Signaling Pathways

The anticancer activity of 2,7-diaryl-1,8-naphthyridines can be attributed to their interaction with various cellular signaling pathways. One such target is the Microtubule-associated serine/threonine kinase-like (MASTL) protein.[5] MASTL is a key regulator of mitotic progression, and its inhibition can lead to mitotic catastrophe and cell death in cancer cells.[5]

dot

Naphthyridine 2,7-Diaryl-1,8- naphthyridine MASTL MASTL Kinase Naphthyridine->MASTL inhibits Mitotic_Catastrophe Mitotic Catastrophe Naphthyridine->Mitotic_Catastrophe induces PP2A PP2A-B55 MASTL->PP2A inhibits MASTL->Mitotic_Catastrophe prevents Mitotic_Substrates Mitotic Substrates (phosphorylated) PP2A->Mitotic_Substrates dephosphorylates Mitotic_Progression Mitotic Progression Mitotic_Substrates->Mitotic_Progression drives

Caption: Inhibition of MASTL Signaling Pathway by 2,7-Diaryl-1,8-Naphthyridines.

References

A Comparative Analysis of the Fluorescence Properties of Substituted 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science due to the diverse biological activities and intriguing photophysical properties exhibited by its derivatives.[1] A thorough understanding of their fluorescence characteristics is crucial for the rational design of novel compounds with tailored applications, ranging from cellular imaging to therapeutic agents. This guide provides a comparative analysis of the fluorescence properties of various substituted 1,8-naphthyridines, supported by experimental data and detailed methodologies.

Quantitative Analysis of Photophysical Properties

The fluorescence behavior of 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the naphthyridine core, as well as the solvent environment. The following tables summarize key photophysical data for a selection of substituted 1,8-naphthyridines to facilitate a clear comparison.

DerivativeSubstituent(s)SolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)Reference
2-(2-acetylamino-phenyl)-7-methyl-1,8-naphthyridine2-(2-acetylamino-phenyl), 7-methylNot Specified372Not SpecifiedNot SpecifiedNot Specified[2]
2-phenyl-7-methyl-1,8-naphthyridine derivative2-phenyl, 7-methylNot Specified380Not SpecifiedNot SpecifiedNot Specified[2]
2,7-dialkylamino-4-methyl-[2][3]naphthyridine (3a)2,7-dimethylamino, 4-methylMethanol34038336980.61
2,7-dipropylamino-4-methyl-[2][3]naphthyridine (3b)2,7-dipropylamino, 4-methylMethanol34238535940.75
2,7-dipentylamino-4-methyl-[2][3]naphthyridine (3c)2,7-dipentylamino, 4-methylMethanol34338635830.78
2,7-di(2-methoxy-ethyl)amino-4-methyl-[2][3]naphthyridine (3d)2,7-di(2-methoxy-ethyl)amino, 4-methylMethanol34138436450.58
2,7-dihexylamino-4-methyl-[2][3]naphthyridine (3e)2,7-dihexylamino, 4-methylMethanol34438735720.81

Factors Influencing Fluorescence Properties

The electronic and structural characteristics of substituents play a pivotal role in determining the fluorescence properties of 1,8-naphthyridines. Electron-donating groups, such as amino and alkylamino moieties, generally enhance fluorescence intensity and can lead to red-shifted emission spectra. Conversely, electron-withdrawing groups can quench fluorescence. The solvent polarity also significantly impacts the photophysical behavior, with more polar solvents often causing a shift in the emission wavelength.

G Factors Influencing Fluorescence of 1,8-Naphthyridines cluster_substituents Substituent Effects cluster_solvent Solvent Effects Substituents Substituents on 1,8-Naphthyridine Core Fluorescence Fluorescence Properties (λem, Quantum Yield, Stokes Shift) Substituents->Fluorescence Solvent Solvent Environment Solvent->Fluorescence EDG Electron-Donating Groups (e.g., -NH2, -NR2) EDG->Fluorescence Enhance/Red-shift EWG Electron-Withdrawing Groups (e.g., -NO2, -CN) EWG->Fluorescence Quench/Blue-shift Polarity Polarity Polarity->Fluorescence Spectral Shifts Viscosity Viscosity Viscosity->Fluorescence Affects Non-radiative Decay

Caption: Key factors influencing the fluorescence of 1,8-naphthyridines.

Experimental Protocols

Reproducible and comparable spectroscopic data rely on detailed and standardized experimental protocols.

Sample Preparation for UV-Vis Absorption and Fluorescence Spectroscopy
  • Stock Solution: Prepare a stock solution of the 1,8-naphthyridine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM.[2]

  • Working Solutions: From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 100 µM for UV-Vis absorption measurements.[2] For fluorescence measurements, prepare a dilute solution with an absorbance at the excitation wavelength below 0.1 to minimize inner filter effects.[2]

UV-Vis Absorption Spectroscopy
  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record a baseline spectrum with a cuvette filled with the pure solvent. Subsequently, measure the absorbance of each diluted sample in a 1 cm path length quartz cuvette.[2]

Fluorescence Spectroscopy
  • Instrumentation: Utilize a spectrofluorometer equipped with excitation and emission monochromators.

  • Measurement: Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum. Record the emission spectrum over a wavelength range starting from the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline.[2]

Quantum Yield Determination (Relative Method)

The quantum yield can be determined relative to a well-characterized standard fluorophore.

  • Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[2]

  • Solution Preparation: Prepare a series of solutions of both the sample and the standard with absorbances at the excitation wavelength ranging from 0.02 to 0.1.[2]

  • Data Acquisition: Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

G Workflow for Fluorescence Spectroscopy A Sample Preparation (Dilute Solution) B UV-Vis Spectroscopy (Determine λmax absorption) A->B C Fluorescence Spectroscopy (Set λex = λmax abs) B->C D Record Emission Spectrum C->D E Data Analysis (Determine λem, Intensity) D->E F Quantum Yield Calculation (Relative to Standard) E->F

Caption: General workflow for fluorescence analysis of 1,8-naphthyridines.

Conclusion

The fluorescence properties of substituted 1,8-naphthyridines are finely tunable through synthetic modifications. The data presented in this guide highlights the significant influence of substituent choice and solvent environment on the photophysical characteristics of these compounds. The provided experimental protocols offer a standardized approach for the characterization of novel 1,8-naphthyridine derivatives, facilitating the development of new fluorescent probes and materials for a wide array of scientific applications.

References

Efficacy of 2,7-Disubstituted 1,8-Naphthyridine Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer efficacy of various compounds derived from the 1,8-naphthyridine scaffold, with a particular focus on derivatives that can be synthesized from a 2,7-dichloro-1,8-naphthyridine starting material. The data presented is compiled from multiple studies to offer a comprehensive overview of the cytotoxic potential of this class of compounds against a range of human cancer cell lines.

Comparative Efficacy of 1,8-Naphthyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of various 1,8-naphthyridine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)
Compound 47 MIAPaCaPancreatic Carcinoma0.41[1]
K-562Chronic Myelogenous Leukemia0.77[1]
Compound 36 PA-1Ovarian Teratocarcinoma1.19[1]
Compound 29 PA-1Ovarian Teratocarcinoma0.41[1]
SW620Colorectal Adenocarcinoma1.4[1]
Compound 12 HBL-100Breast Epithelial1.37[2]
Compound 17 KBOral Epidermoid Carcinoma3.7[2]
Compound 22 SW-620Colorectal Adenocarcinoma3.0[2]
C-31 VariousNot SpecifiedHigh Cytotoxicity[3]
C-34 VariousNot SpecifiedHigh Cytotoxicity[3]
Compound 3u A375Melanoma1.16[4]
Compound 5j HeLaCervical Carcinoma6.4[5]
Compound 5k MCF-7Breast Adenocarcinoma2.03[5]
Compound 16 HeLaCervical Carcinoma0.7[6]
HL-60Promyelocytic Leukemia0.1[6]
PC-3Prostate Adenocarcinoma5.1[6]

Experimental Protocols

The determination of the cytotoxic activity of the 1,8-naphthyridine derivatives cited in this guide is primarily conducted using the MTT assay. This colorimetric assay assesses cell metabolic activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol outlines the general steps for determining the IC50 values of test compounds against cancer cell lines.

1. Cell Seeding:

  • Cancer cells are harvested and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well.[6]

  • The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.[7]

  • Serial dilutions of the stock solution are prepared in a complete growth medium.

  • The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds.

  • Control wells containing cells treated with the vehicle (e.g., DMSO) and untreated cells are included.

  • The plates are incubated for a period of 48 to 72 hours.[6][7]

3. MTT Addition and Incubation:

  • Following the treatment period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[7]

  • The plates are then incubated for an additional 2 to 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[8]

4. Formazan Solubilization:

  • The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in DMF) is added to each well to dissolve the formazan crystals.[9]

5. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[6]

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for all 2,7-disubstituted 1,8-naphthyridine derivatives are not fully elucidated, several studies on the broader class of 1,8-naphthyridines suggest potential targets and signaling pathways involved in their anticancer effects.

Topoisomerase Inhibition: Several 1,8-naphthyridine derivatives have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.[10] Inhibition of this enzyme leads to DNA damage and subsequently induces apoptosis in cancer cells.

Topoisomerase_Inhibition Figure 1. Proposed Mechanism of Topoisomerase II Inhibition. 1_8_Naphthyridine_Derivative 1,8-Naphthyridine Derivative Topoisomerase_II Topoisomerase II 1_8_Naphthyridine_Derivative->Topoisomerase_II Inhibits DNA_Replication_Repair DNA Replication & Repair Topoisomerase_II->DNA_Replication_Repair Required for DNA_Damage DNA Damage DNA_Replication_Repair->DNA_Damage Leads to (when inhibited) Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Figure 1. Proposed Mechanism of Topoisomerase II Inhibition.

Modulation of Inflammatory Pathways: Some 1,8-naphthyridine derivatives have demonstrated the ability to modulate inflammatory responses, which are often linked to cancer progression. This includes the inhibition of pro-inflammatory cytokines such as TNF-α and interleukins.[3] This suggests an interplay between the anti-inflammatory and anticancer activities of these compounds. The NF-κB signaling pathway is a key regulator of inflammation and cell survival and represents a potential target for these compounds.

Experimental_Workflow Figure 2. General Experimental Workflow for Cytotoxicity Assessment. cluster_0 In Vitro Assay cluster_1 Downstream Analysis Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with 1,8-Naphthyridine Derivative Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Data_Analysis->Mechanism_Studies Identifies Lead Compounds for Signaling_Pathway_Analysis Signaling Pathway Analysis

Figure 2. General Experimental Workflow for Cytotoxicity Assessment.

References

Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 2,7-Disubstituted-1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the journey from discovery to clinical application. The 1,8-naphthyridine scaffold, a privileged structure in medicinal chemistry, is no exception. This guide provides a comparative assessment of the metabolic stability of substituted 1,8-naphthyridine derivatives, with a focus on the impact of substitutions at the 2 and 7 positions. By presenting key experimental data and detailed protocols, we aim to equip researchers with the knowledge to design and select compounds with improved pharmacokinetic profiles.

The metabolic fate of 2,7-disubstituted-1,8-naphthyridines is largely dictated by the nature of the substituents, as the core naphthyridine ring is relatively stable.[1] Metabolism often occurs on these substituents, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, or by other enzymes such as aldehyde oxidase (AO).[1][2] Common metabolic transformations include hydroxylation and further oxidation to carboxylic acids.[1] Understanding the interplay between substitution patterns and metabolic pathways is crucial for optimizing drug candidates.

Comparative Metabolic Stability Data

To illustrate the impact of substitution on metabolic stability, we present in vitro data from a study on a closely related series of 2,8-disubstituted-1,6-naphthyridines. While the core scaffold differs slightly, the structure-activity relationships observed provide valuable insights for the 2,7-disubstituted-1,8-naphthyridine class. The following table summarizes the intrinsic clearance (Clint) in mouse, rat, and human liver microsomes for a selection of these compounds. Lower Clint values are indicative of greater metabolic stability.

CompoundR² SubstituentR⁸ SubstituentMouse Clint (µL/min/mg)Rat Clint (µL/min/mg)Human Clint (µL/min/mg)
4 -CONHMe4-(1-Methyl-1H-pyrazol-4-yl)phenyl>300>300>300
5 -CONHMe4-(1-Methyl-1H-indazol-5-yl)phenyl>300>300>300
6 -CONHMe4-(1-Methyl-1H-indazol-6-yl)phenyl>300>300>300
7 -SO₂(NMe)CH₂-4-(1-Methyl-1H-pyrazol-4-yl)phenyl115110102
8 -SO₂(NH)CH₂-4-(1-Methyl-1H-pyrazol-4-yl)phenyl689585

Data adapted from a study on 2,8-disubstituted-1,6-naphthyridines, which serve as a relevant proxy for understanding metabolic stability trends in disubstituted naphthyridines.

The data clearly demonstrates that the nature of the substituent at the 2-position significantly influences metabolic stability. The simple methyl amide in compounds 4 , 5 , and 6 resulted in very high clearance, indicating poor metabolic stability.[2][3] In contrast, the introduction of an N-methyl or NH sultam at the same position, as seen in compounds 7 and 8 , led to a marked improvement in metabolic stability, with lower clearance values across all species tested.[2][3] This highlights a successful strategy for mitigating metabolic liabilities in this class of compounds.

Key Metabolic Pathways and Enzymes

The primary route of metabolism for many nitrogen-containing heterocyclic compounds, including naphthyridines, involves oxidation. This can be mediated by two main families of enzymes:

  • Cytochrome P450 (CYP) Enzymes: These are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics.[4][5][6] For naphthyridine derivatives, CYP-mediated oxidation often occurs at aliphatic or aromatic substituents, leading to hydroxylation and subsequent secondary metabolism.[1] The specific CYP isoforms involved can vary depending on the compound's structure.

  • Aldehyde Oxidase (AO): AO is a cytosolic enzyme that is increasingly recognized for its role in the metabolism of nitrogen-containing heterocyclic drugs.[2] For some naphthyridine and isoquinoline scaffolds, AO-mediated metabolism can be a significant clearance pathway.[2] This pathway can sometimes be blocked by the strategic introduction of substituents that hinder enzyme access to the metabolic site.[2]

The interplay between these pathways is crucial. A compound that is stable to CYP metabolism may still be rapidly cleared by AO, and vice versa. Therefore, a comprehensive assessment of metabolic stability should consider both enzymatic systems.

Experimental Workflow and Protocols

A standard and widely used method for assessing metabolic stability is the liver microsomal stability assay . This in vitro assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound Test Compound (in DMSO) reaction_mix Reaction Mixture (Compound, Microsomes, Buffer) compound->reaction_mix microsomes Liver Microsomes microsomes->reaction_mix buffer Phosphate Buffer buffer->reaction_mix nadph NADPH Regenerating System start_reaction Initiate Reaction (add NADPH) nadph->start_reaction pre_incubation Pre-incubation at 37°C reaction_mix->pre_incubation pre_incubation->start_reaction incubation Incubation at 37°C (Time points: 0, 5, 15, 30, 60 min) start_reaction->incubation quench Quench Reaction (add cold Acetonitrile with IS) incubation->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, Clint) lcms->data_analysis

References

A Head-to-Head Comparison of Catalysts for Suzuki-Miyaura Reactions with 2,7-Dichloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal palladium catalyst for the functionalization of the 2,7-dichloro-1,8-naphthyridine core, a pivotal scaffold in medicinal chemistry.

The 1,8-naphthyridine framework is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of this core structure, allowing for the introduction of diverse aryl and heteroaryl substituents at the 2 and 7 positions of this compound. The choice of catalyst is critical for the success of this transformation, influencing reaction efficiency, yield, and selectivity. This guide provides a head-to-head comparison of commonly employed palladium catalysts for the Suzuki-Miyaura reaction with this compound, supported by experimental data to aid in catalyst selection.

Catalyst Performance Comparison

The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of this compound with arylboronic acids. The data presented is a synthesis of literature findings on this specific substrate and analogous dihaloheteroaromatic systems to provide a comparative overview.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Features & Considerations
Pd(PPh₃)₄ TriphenylphosphineK₂CO₃ / Cs₂CO₃Toluene / Dioxane100-11012-2440-70Traditional, readily available, and cost-effective. Moderate activity for aryl chlorides, often requiring longer reaction times and higher temperatures. May be suitable for initial screening.
PdCl₂(dppf) dppfK₃PO₄ / Cs₂CO₃Dioxane / Toluene80-1104-1260-85Generally more effective than Pd(PPh₃)₄ for challenging substrates. The ferrocenyl backbone of the dppf ligand can enhance catalyst stability and activity.
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene / t-AmOH80-1102-8>90Buchwald ligands, such as SPhos, are highly active for sterically hindered and electron-rich or -poor substrates. Often provides excellent yields with lower catalyst loadings and shorter reaction times.
Pd₂(dba)₃ / XPhos XPhosK₃PO₄Dioxane / TolueneRT-1001-6>90Another highly effective Buchwald ligand system. XPhos is particularly useful for couplings involving heteroaryl chlorides and can often facilitate reactions at lower temperatures.

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura reactions with this compound are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using PdCl₂(dppf)

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Anhydrous Toluene (10 mL)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, PdCl₂(dppf), and K₃PO₄.

  • Add anhydrous toluene via syringe.

  • Heat the mixture to 110 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Protocol 3: High-Efficiency Procedure using a Buchwald Ligand (e.g., SPhos)

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Anhydrous tert-Amyl alcohol (10 mL)

Procedure:

  • To a glovebox or under a robust inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry reaction vessel.

  • Add this compound and the arylboronic acid.

  • Add anhydrous tert-amyl alcohol.

  • Seal the vessel and heat to 100 °C for 2-8 hours with vigorous stirring.

  • Monitor the reaction for completion.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Catalyst Selection Workflow

To better understand the underlying mechanism and the decision-making process for catalyst selection, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)-X OxAdd->Pd(II)Complex Transmetalation Transmetalation (R-B(OR)2) Pd(II)Complex->Transmetalation R-B(OR)2 Base DiarylPd Ar-Pd(II)-R Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection_Workflow Start Define Reaction Goal: Mono- vs. Di-arylation, Substrate Scope InitialScreening Initial Screening? Start->InitialScreening CostEffective Use Pd(PPh3)4 (Cost-effective, readily available) InitialScreening->CostEffective Yes ChallengingSubstrate Challenging Substrate? (Steric hindrance, electronic effects) InitialScreening->ChallengingSubstrate No Optimization Reaction Optimization (Base, Solvent, Temperature) CostEffective->Optimization StandardCatalyst Use PdCl2(dppf) (Improved stability and activity) ChallengingSubstrate->StandardCatalyst Yes HighYield High Yield & Efficiency Critical? ChallengingSubstrate->HighYield No StandardCatalyst->Optimization BuchwaldCatalyst Use Buchwald Catalysts (e.g., Pd(OAc)2/SPhos or Pd2(dba)3/XPhos) (High turnover, mild conditions) HighYield->BuchwaldCatalyst Yes HighYield->Optimization No BuchwaldCatalyst->Optimization

Caption: A workflow for selecting a suitable catalyst system.

Safety Operating Guide

Personal protective equipment for handling 2,7-Dichloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,7-Dichloro-1,8-naphthyridine

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Summary

While specific toxicological properties for this compound are not extensively documented, its structure as a chlorinated heterocyclic compound warrants a high degree of caution.[1] The following table summarizes the potential hazards based on available safety data and analogous compounds.[2][3]

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity May be harmful if inhaled, swallowed, or in contact with skin.Avoid breathing dust, vapor, mist, or gas. Do not ingest. Avoid contact with skin and eyes.[4]
Skin Irritation Causes skin irritation.[2][3]Wear protective gloves and clothing. Wash skin thoroughly after handling.[2][3]
Eye Irritation Causes serious eye irritation.[2][3]Wear eye and face protection.[2][3]
Respiratory Irritation May cause respiratory irritation.[3]Handle only in a well-ventilated area, preferably a chemical fume hood.[4]
Environmental Hazard Discharge into the environment must be avoided.[4]Prevent product from entering drains.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. All PPE should be inspected prior to use and must meet appropriate standards (e.g., ANSI Z87.1 for eye protection).[4][5]

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemically resistant nitrile gloves.[6][7]Provides robust protection against skin contact and potential permeation.[7]
Eye/Face Protection Chemical splash goggles and a face shield.[5][8]Protects against dust particles, splashes, and sprays. A face shield should be worn over goggles for maximum protection.[5]
Respiratory Protection Use in a certified chemical fume hood is required. For situations outside a fume hood (e.g., large spills), a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.Minimizes inhalation exposure to the powdered compound and potential vapors.[4][6]
Body Protection A flame-resistant lab coat, fully buttoned. For larger quantities or procedures with a high risk of splashing, a disposable chemical-resistant suit is recommended.[5][6]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes are mandatory.Protects feet from spills and falling objects.[6]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[4][9]

1. Preparation:

  • Ventilation Check: Ensure the chemical fume hood is functioning correctly before starting any work.

  • Work Surface: Cover the work surface with disposable, absorbent bench paper.[6]

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers before handling the compound.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

2. Handling the Compound:

  • Weighing: When weighing the solid compound, perform the task within the fume hood using a dedicated spatula and weighing vessel to prevent dust dispersion.[2][6]

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Handle all solutions containing the compound with the same level of precaution as the solid.[6] Avoid the formation of dust and aerosols.[4]

3. Post-Handling:

  • Decontamination: Clean all non-disposable equipment thoroughly with an appropriate solvent inside the fume hood.

  • Surface Cleaning: Wipe down the work surface of the fume hood.

  • Waste Disposal: Dispose of all contaminated waste, including bench paper and gloves, as described in the disposal plan below.[3]

  • PPE Removal: Carefully remove PPE, avoiding cross-contamination. The outer pair of gloves should be removed first, followed by the lab coat and other equipment. The inner gloves should be the last item removed.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.[9]

1. Waste Segregation and Collection:

  • Classification: As a chlorinated organic compound, this chemical is classified as halogenated hazardous waste.[9]

  • Container: Collect all waste containing this compound (solid, liquid, and contaminated disposables) in a designated, leak-proof, and clearly labeled hazardous waste container.[9][10]

  • Labeling: The container label must include the words "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard symbols.[9]

  • Separation: Keep this halogenated waste stream separate from non-halogenated chemical waste.[9] Do not mix with incompatible materials.[9]

2. Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • The container must be kept closed at all times except when adding waste.[10]

3. Professional Disposal:

  • All hazardous waste must be disposed of through a licensed environmental waste management company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with all local, state, and federal regulations.[9]

Emergency Procedures

SituationAction
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Immediately consult a doctor.[3][4]
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Spill Evacuate personnel to a safe area. Avoid dust formation.[4] Wearing full PPE, cover the spill with an inert absorbent material. Collect and place in the designated hazardous waste container for disposal.[3]

Safe Handling Workflow

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dichloro-1,8-naphthyridine
Reactant of Route 2
2,7-Dichloro-1,8-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.